molecular formula C21H30O8 B15596840 1-Acetyltagitinin A

1-Acetyltagitinin A

Cat. No.: B15596840
M. Wt: 410.5 g/mol
InChI Key: MFYNTWZAYXDJQB-YGOZRLLZSA-N
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Description

1-Acetyltagitinin A is a useful research compound. Its molecular formula is C21H30O8 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

IUPAC Name

[(2S,4R,8S,9R,12R)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11-,14+,15+,16+,17-,20?,21?/m0/s1

InChI Key

MFYNTWZAYXDJQB-YGOZRLLZSA-N

Origin of Product

United States

Foundational & Exploratory

1-Acetyltagitinin A: A Technical Guide to its Natural Source and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltagitinin A, a sesquiterpene lactone, has been identified as a constituent of the plant species Tithonia diversifolia, commonly known as the Mexican sunflower. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and spectroscopic characterization of this compound. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.

Natural Source

The primary natural source of this compound is the leaves of Tithonia diversifolia (Hemsl.) A. Gray, a member of the Asteraceae family. This prolific shrub is native to Mexico and Central America and is now widely distributed in tropical and subtropical regions worldwide. While other related compounds, such as tagitinin A, have been isolated from similar species like Tithonia rotundifolia, Tithonia diversifolia remains the most definitively documented source of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from the leaves of Tithonia diversifolia involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature, primarily based on the work of Guevara et al. (1987).

Plant Material Collection and Preparation

Fresh leaves of Tithonia diversifolia are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile constituents. Once thoroughly dried, the leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered leaves are subjected to sequential solvent extraction to partition compounds based on their polarity.

Protocol:

  • The powdered leaf material (1.0 kg) is first macerated with n-hexane (3 x 3 L) at room temperature for 48 hours with occasional shaking. This step is crucial for the removal of nonpolar constituents such as fats and waxes. The hexane (B92381) extracts are combined and concentrated under reduced pressure.

  • The residual plant material is then air-dried to remove any remaining hexane.

  • The defatted plant material is subsequently extracted with chloroform (B151607) (CHCl₃) (3 x 3 L) using the same maceration technique. The chloroform extracts contain the sesquiterpene lactones, including this compound.

  • The combined chloroform extracts are filtered and concentrated using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Chromatographic Purification

The crude chloroform extract is subjected to column chromatography for the separation and purification of this compound.

Protocol:

  • A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • The crude chloroform extract (10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (B1210297) (EtOAc). A typical gradient would be n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1, and finally pure EtOAc).

  • Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:EtOAc (1:1) and visualized under UV light (254 nm) and by spraying with an appropriate staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Fractions containing a compound with an Rf value corresponding to this compound are pooled.

  • The pooled fractions are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

  • The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from Tithonia diversifolia.

ParameterValueReference
Starting Material Dried, powdered leaves of Tithonia diversifoliaGuevara et al., 1987
Extraction Method Sequential maceration with n-hexane followed by chloroformGuevara et al., 1987
Purification Method Silica gel column chromatographyGuevara et al., 1987
Yield of this compound 0.015% (w/w) from dried leavesGuevara et al., 1987
Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Proton (¹H) NMR (CDCl₃, 300 MHz) Carbon (¹³C) NMR (CDCl₃, 75 MHz)
δ (ppm) Assignment
6.25 (d, J=3.5 Hz)H-13a
5.50 (d, J=3.5 Hz)H-13b
5.28 (t, J=8.0 Hz)H-1
5.15 (d, J=9.5 Hz)H-6
3.85 (m)H-7
2.90 (m)H-10
2.10 (s)-OCOCH₃
1.85 (s)H-14
1.20 (d, J=7.0 Hz)H-15

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Start Dried, Powdered Leaves of Tithonia diversifolia Hexane_Extraction Maceration with n-Hexane (Defatting) Start->Hexane_Extraction CHCl3_Extraction Maceration with Chloroform Hexane_Extraction->CHCl3_Extraction Crude_Extract Crude Chloroform Extract CHCl3_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Pooling Pooling of Fractions Containing This compound Fraction_Collection->Pooling Purification Further Purification (Column Chromatography/Prep-TLC) Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Isolation workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

While the specific biological activities of this compound are not yet extensively documented, many sesquiterpene lactones are known to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a hypothetical mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases IkB_NFkB->NFkB Acetyltagitinin_A This compound Acetyltagitinin_A->IKK_Complex inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Transcription of Inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a foundational resource for the isolation and characterization of this compound from its natural source, Tithonia diversifolia. The detailed experimental protocols and compiled quantitative and spectroscopic data are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this sesquiterpene lactone. Further investigation into its biological activities, particularly its potential anti-inflammatory effects and mechanism of action, is warranted.

1-Acetyltagitinin A: A Technical Overview of its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1-Acetyltagitinin A, a sesquiterpene lactone first isolated from the leaves of Tithonia diversifolia (Hemsl.) A. Gray, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical and spectroscopic properties, and detailed experimental protocols for its isolation. Furthermore, it delves into the molecular mechanisms underlying its anti-inflammatory and phytotoxic effects, with a particular focus on the inhibition of the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

This compound was first discovered and isolated from the leaves of Tithonia diversifolia, a plant belonging to the Asteraceae family. The initial isolation and characterization of this natural product were pivotal in opening up avenues for exploring the diverse chemical constituents of this plant species. Sesquiterpene lactones, including this compound, are a major class of secondary metabolites found in Tithonia diversifolia and have been the subject of numerous phytochemical and pharmacological investigations.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₃₀O₈[1]
CAS Registry Number 60547-63-9[1]
Appearance -
Melting Point -
Optical Rotation -

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data
¹H-NMR -
¹³C-NMR -
Infrared (IR) -
Mass Spectrometry (MS) -

Experimental Protocols

Isolation of this compound from Tithonia diversifolia

The following is a generalized protocol for the isolation of sesquiterpene lactones, including this compound, from the leaves of Tithonia diversifolia.

Experimental Workflow for Isolation

Isolation_Workflow plant_material Air-dried and powdered leaves of Tithonia diversifolia extraction Maceration with Dichloromethane (B109758) or Ethyl Acetate plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification isolated_compound This compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The leaves of Tithonia diversifolia are air-dried at room temperature in the shade to preserve the chemical integrity of the constituents. The dried leaves are then finely powdered to increase the surface area for efficient solvent extraction.

  • Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent, typically dichloromethane or ethyl acetate, at room temperature for a period of 72 hours. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity, to separate the different chemical components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC). Fractions containing compounds with similar chromatographic behavior are pooled.

  • Purification: The fractions containing the target compound, this compound, are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Sesquiterpene lactones isolated from Tithonia diversifolia, including this compound, have demonstrated significant anti-inflammatory properties. The primary mechanism of this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation AcetyltagitininA This compound AcetyltagitininA->IKK Inhibits DNA DNA NFkB_active->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) DNA->Transcription Initiates

Caption: Proposed mechanism of NF-κB inhibition by this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65). This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.

This compound and other sesquiterpene lactones are believed to exert their anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the direct inhibition of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

Phytotoxic Activity

In addition to its anti-inflammatory effects, this compound has been reported to exhibit phytotoxic activity, suggesting its potential as a natural herbicide. The exact molecular mechanism underlying its phytotoxicity is not as well-elucidated as its anti-inflammatory action. However, it is hypothesized that, like other allelopathic compounds, it may interfere with essential physiological processes in plants, such as seed germination and seedling growth. Further research is needed to fully understand the specific molecular targets and signaling pathways involved in the phytotoxic effects of this compound.

Conclusion

This compound, a sesquiterpene lactone from Tithonia diversifolia, represents a promising natural product with significant anti-inflammatory and phytotoxic properties. Its ability to inhibit the NF-κB signaling pathway underscores its potential as a lead compound for the development of novel anti-inflammatory agents. While its discovery and primary biological activities have been established, further research is warranted to fully characterize its physicochemical properties, elucidate the detailed molecular mechanisms of its various biological effects, and explore its full therapeutic and agricultural potential. This technical guide provides a foundational resource to aid and inspire future investigations in this area.

References

Potential Biological Targets of 1-Acetyltagitinin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Acetyltagitinin A, a sesquiterpene lactone isolated from Tithonia diversifolia, belongs to a class of natural products known for their diverse biological activities. While direct experimental data on this compound is limited, this technical guide synthesizes the current understanding of its potential biological targets by examining the well-documented activities of its close structural analog, Tagitinin C, also found in Tithonia diversifolia. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action, relevant signaling pathways, and quantitative data to inform future research and development efforts. The primary focus is on the anti-inflammatory and anticancer properties, with detailed experimental methodologies and visual representations of key cellular pathways.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they have garnered significant interest in the scientific community for their potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound is a member of this class, isolated from the medicinal plant Tithonia diversifolia.

Due to the nascent stage of research on this compound, this guide will heavily reference the biological activities of Tagitinin C, a closely related and more extensively studied sesquiterpene lactone from the same plant. The structural similarities between these compounds suggest they may share common biological targets and mechanisms of action.

Potential Biological Targets and Mechanisms of Action

The biological activities of sesquiterpene lactones are often attributed to their ability to alkylate biological macromolecules, thereby modulating the function of key proteins in various signaling pathways. The primary potential targets of this compound, inferred from studies on Tagitinin C and other related compounds, are implicated in inflammation and cancer.

Anti-inflammatory Activity

The anti-inflammatory effects of tagitinins (B1237875) are primarily linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Mechanism of NF-κB Inhibition: Tagitinin C is suggested to inhibit NF-κB transcriptional activity through the alkylation of the p65 subunit, a key component of the NF-κB complex. This modification prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.

Anticancer Activity

The anticancer properties of tagitinins are multifaceted, involving the modulation of several key signaling pathways that control cell proliferation, survival, metastasis, and angiogenesis.

  • Induction of Apoptosis and Cell Cycle Arrest: Tagitinin C has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is potentially mediated through the upregulation of the tumor suppressor protein p53 .[1]

  • Inhibition of Angiogenesis: Tagitinin C has been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF) , a potent pro-angiogenic factor, in colon cancer cells.[1] Inhibition of VEGF signaling can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.

  • Induction of Oxidative Stress and Ferroptosis: Recent studies have indicated that Tagitinin C can induce an oxidative cellular microenvironment, leading to an increase in reactive oxygen species (ROS) and lipid peroxidation.[1] This can trigger a form of iron-dependent cell death known as ferroptosis. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway .[1]

  • Anti-Metastatic Effects: Tagitinin C has demonstrated the ability to inhibit the migration and invasion of cancer cells. This is associated with the downregulation of Matrix Metalloproteinases (MMPs) , specifically MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, a critical step in metastasis.[1]

Quantitative Data

The following tables summarize the available quantitative data for Tagitinin C, providing insights into its potency against various cell lines.

Table 1: In Vitro Cytotoxicity of Tagitinin C against Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
Hep-G2Hepatocellular Carcinoma2.0 ± 0.1 µg/mLNot Specified[1]
Huh 7Hepatocellular Carcinoma1.2 ± 0.1 µg/mLNot Specified[1]
HCT116Colorectal CancerNot SpecifiedNot Specified[2]
Keloid Fibroblasts (KF)-0.122 µg/mL72h[2]
Keloid Fibroblasts (KF)-0.039 µg/mL120h[2]

Table 2: In Vitro Activity of Tagitinins against Trypanosoma brucei

CompoundOrganismIC50 ValueReference
Tagitinin CTrypanosoma brucei (TC221)0.0042 µg/mL[3][4]
Tagitinin ATrypanosoma brucei (TC221)Not Specified (active)[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Tagitinin C, which can be adapted for this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., Hep-G2, Huh 7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Tagitinin C dissolved in DMSO) and a vehicle control (DMSO) for the desired incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiozol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Scratch Migration Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, VEGF, p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known activities of Tagitinin C.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Tagitinin This compound Tagitinin->NFkB Inhibits (Alkylation) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Anticancer_Pathways cluster_apoptosis Apoptosis & Cell Cycle cluster_angiogenesis Angiogenesis cluster_ferroptosis Ferroptosis Tagitinin This compound p53 p53 Tagitinin->p53 Upregulates VEGF VEGF Expression Tagitinin->VEGF Inhibits ER_Stress ER Stress Tagitinin->ER_Stress Induces Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Angiogenesis Angiogenesis VEGF->Angiogenesis PERK PERK ER_Stress->PERK Activates Nrf2 Nrf2 PERK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Ferroptosis Ferroptosis HO1->Ferroptosis

Figure 2: Overview of potential anticancer signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct evidence for the biological targets of this compound is currently lacking, the extensive research on its structural analog, Tagitinin C, provides a strong foundation for predicting its potential therapeutic activities. The primary targets appear to be key regulators of inflammation and cancer, including NF-κB, p53, and VEGF, as well as the induction of ferroptosis.

Future research should focus on validating these potential targets specifically for this compound. This would involve a systematic evaluation of its effects on the signaling pathways outlined in this guide using a variety of cancer cell lines and in vivo models. Furthermore, quantitative structure-activity relationship (QSAR) studies comparing this compound with other tagitinins could elucidate the specific structural features responsible for their biological activities. Such studies will be crucial for the potential development of this compound as a novel therapeutic agent.

References

The Genus Tagetes: A Technical Review of Its Sesquiterpene Chemistry and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Tagetes, a member of the Asteraceae family, encompasses approximately 50 species of aromatic herbaceous plants, commonly known as marigolds. Native to the Americas, species such as Tagetes erecta (African marigold), Tagetes patula (French marigold), and Tagetes minuta (Wild marigold) are now cultivated worldwide for ornamental, medicinal, and industrial purposes.[1] Ethnobotanical records reveal a long history of use in traditional medicine for treating a wide array of ailments, including inflammatory conditions, infections, digestive disorders, and skin diseases.[2][3] The therapeutic properties of Tagetes are attributed to a rich and diverse phytochemical profile, which includes carotenoids, flavonoids, thiophenes, and a significant variety of terpenoids.[2]

Among these, sesquiterpenes—a class of C15 terpenoids—are of particular interest due to their broad spectrum of biological activities. These compounds are major constituents of the essential oils extracted from various parts of the Tagetes plant and have demonstrated potent anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties.[2][4] This technical guide provides a comprehensive review of the sesquiterpenes identified within the Tagetes genus, detailing their chemical diversity, associated biological activities, and the experimental methodologies used for their study. It aims to serve as a foundational resource for researchers exploring the therapeutic potential of these natural products in drug discovery and development.

Sesquiterpene Composition in the Tagetes Genus

The essential oils of Tagetes species are complex mixtures of volatile compounds, with their composition varying based on the species, geographical origin, plant part, and developmental stage.[5] While often dominated by monoterpenes, these oils contain a significant fraction of sesquiterpenes, primarily sesquiterpene hydrocarbons and their oxygenated derivatives. Gas chromatography-mass spectrometry (GC-MS) is the principal analytical technique used for their identification and quantification.[6][7]

Key sesquiterpenes consistently reported across various Tagetes species include β-caryophyllene, (E)-caryophyllene, α-humulene, bicyclogermacrene, α-sesquiphellandrene, and β-sesquiphellandrene.[6][8][9] The relative abundance of these compounds can differ significantly. For instance, some analyses of T. erecta flower oil have shown caryophyllene (B1175711) to be a dominant constituent, reaching up to 57.69% of the total oil.[7] In contrast, studies on T. patula report more modest concentrations of (E)-caryophyllene (up to 44.6%) and caryophyllene oxide (14.8%) in certain chemotypes.[5]

The table below summarizes the quantitative data for key sesquiterpenes identified in the essential oils of various Tagetes species.

Species Plant Part Sesquiterpene Relative Content (%) Reference
Tagetes erectaFlower PetalsCaryophyllene56.79 - 57.69[7]
Flower Petalsα-SesquiphellandreneNot specified (Major)[6]
Flower Petalsβ-SesquiphellandreneNot specified (Major)[6]
Tagetes patulaAerial Parts(E)-Caryophyllene44.6[5]
Aerial PartsCaryophyllene Oxide14.8[5]
Flowersβ-Caryophyllene3.8[2]
Tagetes minutaAerial Parts(E)-CaryophyllenePresent[8]
Aerial Partsα-HumulenePresent[8]
Aerial PartsBicyclogermacrenePresent[8]
Tagetes lucidaAerial Partsβ-Caryophyllene6.27[1]

Experimental Protocols

The investigation of sesquiterpenes from Tagetes involves a multi-step process, from the extraction of essential oils to their detailed chemical analysis and biological evaluation.

Extraction of Essential Oils

A standard and widely used method for obtaining volatile compounds, including sesquiterpenes, from plant material is hydrodistillation.

Methodology: Hydrodistillation

  • Plant Material Preparation: Fresh or air-dried aerial parts of the Tagetes plant (e.g., flowers, leaves, stems) are collected. The material is typically comminuted (chopped or ground) to increase the surface area for efficient oil extraction.

  • Apparatus: A Clevenger-type apparatus is assembled. This consists of a large round-bottom flask to hold the plant material and water, a heating mantle, a condenser, and a graduated collection tube.

  • Distillation: The plant material is placed in the flask and fully submerged in distilled water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.

  • Condensation and Separation: The steam condenses back into a liquid, which is a mixture of water and essential oil. This condensate flows into the collection tube, where the oil, being less dense than water, separates and forms a distinct layer on top.

  • Collection and Drying: The collected oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate (B86663) or calcium chloride is often added to the oil to remove any residual water. The pure, dry oil is then stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.[7]

Supercritical fluid extraction (SFE) with CO2 is an alternative advanced method that can offer higher selectivity and avoids thermal degradation of sensitive compounds.[10]

Chemical Analysis and Identification

The chemical composition of the extracted essential oil is primarily determined using Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Methodology: GC-MS Analysis

  • Sample Preparation: The essential oil is diluted in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC Separation: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., Helium) through a long, thin capillary column coated with a stationary phase (e.g., HP-5MS, a non-polar column). Compounds are separated based on their boiling points and affinity for the stationary phase.

  • MS Detection and Identification: As each compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

  • Compound Identification: The identification of individual sesquiterpenes is achieved by:

    • Comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley).[6]

    • Comparing their calculated Retention Indices (RI) with those reported in the literature for the same type of GC column.[7]

  • Quantification: The relative percentage of each compound is typically calculated from the GC peak areas using a Flame Ionization Detector (FID) without applying correction factors.

Biological Activity Assays

Methodology: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the Tagetes extract or isolated sesquiterpene for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group receives no LPS, and another receives LPS but no test compound.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The amount of NO produced is indirectly measured by quantifying the nitrite (B80452) accumulated in the cell culture supernatant using the Griess reagent. The absorbance is read at ~540 nm.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A lower absorbance indicates a higher inhibitory activity.[11][12]

Biological Activities of Tagetes-Derived Sesquiterpenes

The sesquiterpenes present in Tagetes essential oils are significant contributors to the genus's pharmacological profile, particularly its anti-inflammatory and antimicrobial effects.

Anti-inflammatory and Antinociceptive Activity

Essential oils from T. parryi, T. minuta, and T. lucida have demonstrated significant anti-inflammatory activity.[11][12] Studies show that these oils can inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[11][13] This suggests a mechanism of action involving the modulation of inflammatory signaling pathways.

The sesquiterpene β-caryophyllene, found in T. lucida oil, has been identified as a key bioactive compound responsible for its analgesic and anti-inflammatory effects.[1] Mechanistic studies revealed that its antinociceptive action involves the participation of opioid, benzodiazepine, and serotonin (B10506) 5-HT1A receptors, as well as the nitric oxide pathway.[1] This highlights the potential of specific Tagetes sesquiterpenes as candidates for developing novel non-steroidal anti-inflammatory and analgesic drugs.

Antimicrobial Activity

Extracts and essential oils from Tagetes species exhibit broad-spectrum antimicrobial activity against a range of human and plant pathogens.[14][15] The leaf extracts of T. patula have shown potent antibacterial activity against Bacillus subtilis, while bud extracts of T. erecta were effective against Enterococcus faecalis.[15] The essential oil of T. minuta demonstrated notable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria, as well as fungi (Aspergillus niger, Candida albicans).[14] While the activity is often attributed to a synergistic effect of multiple components, the lipophilic nature of sesquiterpenes allows them to disrupt the integrity of microbial cell membranes, contributing significantly to the overall antimicrobial effect.[8]

The table below summarizes the reported biological activities of extracts and essential oils rich in sesquiterpenes from the Tagetes genus.

Species Extract/Compound Biological Activity Key Findings Reference
Tagetes parryiEssential OilAnti-inflammatoryReduced TPA-induced ear edema by 93.77%; Inhibited NO, TNF-α, and IL-6 production.[11]
Tagetes lucidaEssential Oil, β-CaryophylleneAntinociceptive, Anti-inflammatoryTLEO and β-caryophyllene produced dose-dependent antinociceptive effects. Mechanism involves opioid, BZD, and 5-HT1A receptors.[1][16]
Tagetes erectaFlower ExtractAnti-inflammatoryInhibited neutrophil chemotaxis and reduced production of TNF, IL-1β, CXCL1, and IL-6.[13]
Tagetes minutaEssential OilAntibacterial, AntifungalShowed activity against S. typhi, E. coli, S. aureus, B. subtilis, A. niger, and C. albicans.[14]
Tagetes patulaLeaf ExtractAntibacterialHigh activity against B. subtilis (MIC = 256 µg/ml).[15]

Visualizations: Workflows and Pathways

Experimental Workflow for Sesquiterpene Analysis

G plant Tagetes Plant Material (Flowers, Leaves) prep Material Preparation (Drying, Grinding) plant->prep extract Essential Oil Extraction (Hydrodistillation) prep->extract dry Drying of Oil (Anhydrous Na2SO4) extract->dry gcms GC-MS Analysis dry->gcms bioassay Biological Activity Assays (e.g., Anti-inflammatory, Antimicrobial) dry->bioassay data Data Processing gcms->data id Compound Identification (Mass Spectra, Retention Indices) data->id quant Relative Quantification (% Peak Area) data->quant results Identification of Bioactive Sesquiterpenes id->results bioassay->results

Workflow for the isolation, identification, and bioactivity screening of Tagetes sesquiterpenes.
Putative Anti-inflammatory Signaling Pathway

G lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 pathway Intracellular Signaling (e.g., NF-κB, MAPK pathways) tlr4->pathway nucleus Gene Transcription pathway->nucleus cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS -> NO) nucleus->cytokines inflammation Inflammatory Response cytokines->inflammation tagetes Tagetes Sesquiterpenes (e.g., β-Caryophyllene) tagetes->pathway Inhibition

Inhibition of LPS-induced pro-inflammatory mediator production by Tagetes sesquiterpenes.

Conclusion and Future Prospects

The genus Tagetes is a rich and valuable source of sesquiterpenes with significant, scientifically validated biological activities. Compounds such as β-caryophyllene have emerged as promising leads for the development of new therapeutic agents, particularly in the fields of inflammation and pain management. The detailed chemical profiles and established experimental protocols presented in this review provide a solid framework for future research.

Further investigation should focus on the isolation and structural elucidation of novel sesquiterpenes from less-studied Tagetes species. In-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. Moreover, exploring the synergistic effects of sesquiterpenes with other phytochemicals within Tagetes extracts could lead to the development of potent, multi-target botanical drugs. For drug development professionals, the favorable safety profile of many Tagetes species in traditional use, combined with the potent bioactivities of their constituent sesquiterpenes, presents a compelling case for their advancement into preclinical and clinical development pipelines.

References

Methodological & Application

Application Note: Quantification of 1-Acetyltagitinin A using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest due to its biological activities. The method is designed for researchers, scientists, and drug development professionals working with natural products, particularly those derived from species such as Tithonia diversifolia. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines.

Introduction

This compound is a sesquiterpene lactone primarily isolated from Tithonia diversifolia. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, and accurate quantification is crucial for research and development purposes. This HPLC-UV method provides a straightforward and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and purified fractions. The method utilizes a reverse-phase C18 column with a methanol-water mobile phase and UV detection, leveraging the characteristic UV absorbance of the α-methylene-γ-lactone chromophore present in this compound.

Chemical Structure

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Molecular Formula: C₂₁H₃₀O₈ Molecular Weight: 410.46 g/mol

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatography data station for data collection and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Reference Standard: this compound (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase of Methanol:Water (60:40, v/v). Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Tithonia diversifolia leaves)
  • Drying and Grinding: Dry the plant material (e.g., leaves of Tithonia diversifolia) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more.

  • Evaporation: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).

  • Clarification: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Run Time 15 minutes

Note: The detection wavelength is selected based on the UV absorbance of the α-methylene-γ-lactone moiety, which is a common chromophore in sesquiterpene lactones.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]

Data Presentation

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Regression Equation y = 15234x - 120
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.5101.0
8079.699.5
Average Recovery (%) 99.8

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
201.21.8
500.81.5
800.91.6

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (T. diversifolia) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution sample_filtration 0.45 µm Filtration reconstitution->sample_filtration injection Injection (20 µL) sample_filtration->injection standard This compound Reference Standard stock_solution Stock Solution (1000 µg/mL) standard->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->injection hplc_system HPLC System separation C18 Column Methanol:Water (60:40) 1.0 mL/min injection->separation detection UV Detector (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Method Validation Pathway

Validation_Pathway cluster_parameters Validation Parameters method_development HPLC Method Development validation_protocol Validation Protocol (ICH) method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Intra-day & Inter-day) validation_protocol->precision lod Limit of Detection (LOD) validation_protocol->lod loq Limit of Quantification (LOQ) validation_protocol->loq robustness Robustness validation_protocol->robustness validated_method Validated Quantitative Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: ICH-compliant method validation pathway.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, and precision. This protocol is suitable for the routine analysis of this compound in plant extracts and other matrices, making it a valuable tool for quality control and research in the fields of natural product chemistry and drug development.

References

Application Note: LC-MS/MS Analysis of 1-Acetyltagitinin A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone predominantly found in Tithonia diversifolia (Mexican sunflower), a plant with a history of use in traditional medicine. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest in drug discovery and development. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound from plant extracts is depicted below.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Tithonia diversifolia) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution lc_separation LC Separation dilution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Figure 1: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Tithonia diversifolia

This protocol describes the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered leaves of Tithonia diversifolia

  • Methanol (B129727) (LC-MS grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of the solvent mixture.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol (LC-MS grade).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
[M+H]⁺XXX.X0.13015
[M+H]⁺YYY.Y0.13025

(Note: The exact m/z values for precursor and product ions for this compound need to be determined by direct infusion of a standard solution. The values XXX.X and YYY.Y are placeholders.)

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a table for easy comparison.

Sample IDPlant PartExtraction MethodConcentration of this compound (µg/g of dry weight) ± SD
TD-L-01LeavesMacerationInsert Value
TD-L-02LeavesUltrasonicationInsert Value
TD-S-01StemsMacerationInsert Value
TD-S-02StemsUltrasonicationInsert Value
TD-F-01FlowersMacerationInsert Value
TD-F-02FlowersUltrasonicationInsert Value

Method Validation

To ensure the reliability of the quantitative results, the LC-MS/MS method should be validated according to international guidelines (e.g., ICH). The validation process confirms that the analytical procedure is suitable for its intended purpose.

Method_Validation_Process cluster_validation Method Validation Parameters Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability Validation_End Validated Method Stability->Validation_End Validation_Start Method Development Validation_Start->Specificity

Figure 2: Key parameters for analytical method validation.

Summary of Method Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 80-120%
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should be within acceptable limits.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantitative analysis of this compound from plant extracts using LC-MS/MS. The described method, once validated, will be a valuable tool for researchers, scientists, and drug development professionals working with Tithonia diversifolia and other plants containing this bioactive sesquiterpene lactone. The high selectivity and sensitivity of LC-MS/MS ensure accurate and reliable quantification, which is essential for the advancement of research and development in natural product-based therapeutics.

Application Notes and Protocols for Evaluating 1-Acetyltagitinin A Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone that has demonstrated promising anti-cancer properties. This document provides detailed application notes and protocols for utilizing cell-based assays to evaluate the efficacy of this compound. The primary mechanism of action for this compound and related compounds involves the induction of apoptosis and inhibition of the NF-κB signaling pathway, which is crucial in inflammation and cancer progression.[1][2][3] These protocols are designed to offer a standardized framework for assessing the compound's effects on cancer cell proliferation, apoptosis, and key signaling pathways.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and its analogs across various cancer cell lines, presented as IC50 values. This data is essential for selecting appropriate cell lines and determining effective concentration ranges for in vitro studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMDA-MB-231Triple-Negative Breast Cancer~20-50[4]
This compoundHTB-26Breast Cancer~10-50[4]
This compoundPC-3Pancreatic Cancer~10-50[4]
This compoundHepG2Hepatocellular Carcinoma~10-50[4]
This compoundHCT116Colorectal Cancer22.4[4]
Analog of this compoundHCT116Colorectal Cancer0.34[4]
This compound AnalogMCF-7Breast Cancer0.63 - 0.78[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_drug Add drug to cells incubate1->add_drug prep_drug Prepare this compound dilutions incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (DNA Laddering)

This qualitative assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

  • Treated and untreated cells (at least 5 x 10⁵ cells per sample)

  • TES lysis buffer

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • TE buffer

  • 6x DNA loading dye

  • Agarose (B213101)

  • TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • DNA size marker (e.g., 100 bp ladder)

  • Gel electrophoresis system and UV transilluminator

Protocol:

  • Cell Harvesting and Lysis:

    • Harvest cells by centrifugation at 2000 rpm for 10 minutes at 4°C.

    • Resuspend the cell pellet in 0.5 mL of TES lysis buffer and vortex vigorously.

  • RNA and Protein Digestion:

    • Add 20 µL of RNase A and incubate at 37°C for 30-60 minutes.

    • Add 20 µL of Proteinase K and incubate at 50°C for at least 90 minutes (or overnight).

  • DNA Extraction:

    • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

    • Precipitate the DNA with 2 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA pellet in 20-50 µL of TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5% agarose gel containing ethidium bromide in TAE buffer.

    • Mix 10-20 µL of the DNA sample with 6x loading dye.

    • Load the samples and a DNA ladder into the wells of the gel.

    • Run the gel at a low voltage (e.g., 35 V) for 4 hours or until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs.

Logical Flow of DNA Laddering Assay

DNA_Laddering_Flow start Cell Treatment with This compound harvest Harvest Cells start->harvest lysis Lyse Cells harvest->lysis rnase RNase A Treatment lysis->rnase proteinase_k Proteinase K Treatment rnase->proteinase_k dna_extraction DNA Extraction proteinase_k->dna_extraction electrophoresis Agarose Gel Electrophoresis dna_extraction->electrophoresis visualize Visualize under UV light electrophoresis->visualize result Apoptotic Ladder vs. Smear/Intact DNA visualize->result

Caption: Logical steps for detecting apoptosis via DNA laddering.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis, such as PARP, p53, and members of the Bcl-2 family.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Treatment & Lysis quantify Protein Quantification (BCA) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-PARP, anti-p53) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Band Intensity Analysis detect->analyze

Caption: Standard workflow for Western blot analysis of protein expression.

Signaling Pathway Analysis: NF-κB Inhibition

This compound is known to inhibit the NF-κB signaling pathway.[1] This pathway is constitutively active in many cancers, promoting cell survival and proliferation. The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NF-κB Signaling Pathway and Inhibition by this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) IKK IKK Complex stimulus->IKK activates inhibitor This compound IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) proteasome Proteasome IkB->proteasome degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) DNA->transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory effect of this compound.

Assay for NF-κB Inhibition:

To confirm the inhibition of the NF-κB pathway by this compound, a Western blot can be performed to assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

  • Cell Treatment and Fractionation:

    • Treat cells with this compound.

    • Perform cellular fractionation to separate cytoplasmic and nuclear extracts.

  • Western Blot Analysis:

    • Analyze cytoplasmic extracts for levels of phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in p-IκBα would indicate inhibition of IKK.

    • Analyze nuclear extracts for the level of the p65 subunit of NF-κB. A decrease in nuclear p65 would indicate inhibition of NF-κB translocation.

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively evaluate the efficacy of this compound as a potential anti-cancer agent.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone that warrants investigation for its potential anti-inflammatory properties. This document provides a comprehensive guide to the in vitro evaluation of this compound's anti-inflammatory effects. The following protocols are designed to be adaptable for researchers in academic and industrial settings. The assays focus on key biomarkers and signaling pathways involved in the inflammatory response, providing a robust framework for characterizing the compound's mechanism of action.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Key mediators of inflammation include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as signaling molecules such as nitric oxide (NO).[1][2] The production of these mediators is often driven by the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the enzymatic activity of cyclooxygenase-2 (COX-2).[1][3]

These application notes will detail the experimental procedures to assess the inhibitory effects of this compound on these crucial inflammatory components.

Core Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro anti-inflammatory activity of this compound.

Caption: General workflow for in vitro anti-inflammatory testing of this compound.

Assessment of Nitric Oxide (NO) Production

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS).[4][5] The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[4][6] A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.[4][5]

  • Compound Treatment and Stimulation:

    • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • The following day, replace the old medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anti-inflammatory agent).

    • After a pre-incubation period of 1-2 hours, stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours.[6][7] Untreated cells will serve as the negative control.

  • Nitrite Quantification (Griess Assay):

    • After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well.[6][7]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a separate 96-well plate.[4][6]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[6]

    • A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (no LPS)
LPS (1 µg/mL)0
1
10
50
100
Positive Control

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon stimulation with LPS.[8][9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the levels of these cytokines in the cell culture supernatant.[8][10] A decrease in the production of TNF-α and IL-6 by this compound would indicate its anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture, Treatment, and Stimulation:

    • Follow the same procedure for cell culture, seeding, compound treatment, and LPS stimulation as described in the nitric oxide assay. A common incubation time for cytokine production is 18-24 hours.[8][11]

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[8]

    • Carefully collect the cell-free supernatant for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.[8]

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.[8][10]

    • After incubation and washing, a detection antibody, often biotinylated, is added.[10]

    • This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate and a substrate solution (like TMB) to produce a colored product.[8][10]

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[10]

  • Data Analysis:

    • Generate a standard curve using recombinant cytokines of known concentrations provided in the ELISA kit.[8]

    • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

    • Determine the percentage of inhibition and the IC50 values for this compound for both cytokines.

Data Presentation:

Concentration of this compound (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 Concentration (pg/mL) (Mean ± SD)% Inhibition of IL-6
Control (no LPS)
LPS (1 µg/mL)00
1
10
50
100
Positive Control

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[12] Inhibition of COX-2 activity is a major target for anti-inflammatory drugs. The effect of this compound on COX-2 can be assessed using either a biochemical (enzyme-based) or a cell-based assay.

Experimental Protocol (Fluorometric Biochemical Assay):

This protocol is based on a common method using a commercial kit.[13]

  • Reagent Preparation:

    • Prepare all reagents, including the COX-2 enzyme, assay buffer, probe, and cofactor, according to the kit's instructions.[13]

    • Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[13]

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or controls.[12]

    • Incubate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.[12]

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[12][14]

    • Immediately measure the fluorescence kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

  • Data Analysis:

    • Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve.[12]

    • Determine the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.[12]

Data Presentation:

Concentration of this compound (µM)Reaction Rate (RFU/min) (Mean ± SD)% Inhibition of COX-2 Activity
Enzyme Control0
1
10
50
100
Positive Control (e.g., Celecoxib)

Investigation of the NF-κB Signaling Pathway

Principle: The NF-κB transcription factor is a master regulator of inflammation.[1][3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[3][15] The effect of this compound on this pathway can be assessed by measuring the nuclear translocation of the NF-κB p65 subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Transcription->Pro_inflammatory LPS LPS LPS->TLR4 Compound This compound (Hypothesized Inhibition) Compound->IKK Compound->NFkB_nuc

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol (Immunofluorescence for p65 Translocation):

  • Cell Culture on Coverslips:

    • Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment and Stimulation:

    • Treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., bovine serum albumin).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.

    • Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.

Data Analysis:

  • Compare the ratio of nuclear to cytoplasmic p65 fluorescence in treated cells versus LPS-stimulated controls. A significant decrease in this ratio indicates inhibition of NF-κB translocation.

Cell Viability Assay

Principle: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][16]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and treat them with the same concentrations of this compound used in the anti-inflammatory assays for the same duration (e.g., 24 hours).[7][16]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle-treated control cells.

    • Concentrations of this compound that do not significantly reduce cell viability should be used for the anti-inflammatory assays.

The protocols outlined in this document provide a robust framework for the in vitro characterization of the anti-inflammatory properties of this compound. By systematically evaluating its effects on nitric oxide and pro-inflammatory cytokine production, COX-2 activity, and the NF-κB signaling pathway, researchers can gain valuable insights into its potential as a therapeutic agent. It is recommended to perform these assays in a dose-dependent manner to determine the potency of the compound and to always include appropriate controls for data validation. Further investigation into other inflammatory pathways may also be warranted based on the initial findings.

References

Application Notes and Protocols for Testing 1-Acetyltagitinin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone that has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the preclinical evaluation of this compound in a common animal model of acute inflammation. The methodologies described herein are based on established and widely used protocols for screening novel anti-inflammatory agents.[1][2][3] These guidelines will facilitate the assessment of the compound's efficacy and provide a basis for further investigation into its mechanism of action.

Preclinical Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for investigating acute inflammation and is frequently used for the screening of novel anti-inflammatory compounds.[2][3] The inflammatory response in this model is characterized by a biphasic increase in paw volume (edema), allowing for the quantification of the anti-inflammatory effects of a test substance.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of the anti-inflammatory activity of this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats weighing 150-200g are to be used.[1][2]

  • Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[2]

  • All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Grouping and Dosing:

  • Animals are to be randomly divided into the following groups, with 6-8 animals per group:[1][2]

    • Vehicle Control: Receives the vehicle used to dissolve this compound.

    • This compound Treatment Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug such as Indomethacin (5 mg/kg) or Diclofenac (10 mg/kg).[2]

  • This compound and the positive control are to be administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[1][2]

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[1][2]

4. Measurement of Paw Edema:

  • Paw volume is to be measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[1]

5. Data Analysis:

  • The increase in paw volume is calculated for each animal at each time point.

  • The percentage inhibition of edema for each treatment group is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis should be performed using appropriate methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare the treated groups with the control group.[1]

Data Presentation

The following tables represent hypothetical data for the anti-inflammatory activity of this compound in the carrageenan-induced paw edema model.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.05*27.1
This compound250.45 ± 0.04 47.1
This compound500.31 ± 0.0363.5
Indomethacin50.28 ± 0.03**67.1

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Time Course of Paw Edema Inhibition by this compound (50 mg/kg)

Time (hours)Mean Paw Volume Increase (mL) - Vehicle Control ± SEMMean Paw Volume Increase (mL) - this compound (50 mg/kg) ± SEM% Inhibition
10.42 ± 0.040.28 ± 0.03*33.3
20.68 ± 0.050.41 ± 0.04 39.7
30.85 ± 0.060.31 ± 0.0363.5
40.79 ± 0.050.35 ± 0.04 55.7
50.71 ± 0.040.38 ± 0.0446.5

*p < 0.05, **p < 0.01 compared to Vehicle Control at the same time point

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. The PI3K/Akt signaling pathway is a crucial regulator of cellular processes, including inflammation.[4][5] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may inhibit the inflammatory response through the PI3K/Akt signaling pathway.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) TLR Toll-like Receptor (TLR) Inflammatory_Stimulus->TLR PI3K PI3K TLR->PI3K AKT Akt PI3K->AKT NF_kB NF-κB AKT->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Mediators NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Acetyltagitinin_A This compound Acetyltagitinin_A->PI3K Inhibition G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (n=6-8 per group) acclimatization->grouping dosing Administration of This compound or Controls grouping->dosing induction Induction of Paw Edema (Carrageenan Injection) dosing->induction measurement Measurement of Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Collection & Statistical Analysis measurement->analysis report Report Generation analysis->report end End report->end

References

Application Notes and Protocols: Synthesis of 1-Acetyltagitinin A Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Acetyltagitinin A is a sesquiterpene lactone that has garnered scientific interest for its potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Like many sesquiterpene lactones, its activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, covalently modifying biological macromolecules.[3] Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound by identifying key structural features that contribute to their biological activity and selectivity.[4][5][6] This document provides a framework for the synthesis of this compound derivatives and detailed protocols for their evaluation in SAR studies, with a focus on anticancer activity and inhibition of the NF-κB signaling pathway.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through semi-synthetic modifications of the parent compound. These modifications aim to explore the impact of different functional groups on biological activity.

General Synthetic Strategy:

The general approach involves targeting reactive functional groups on the this compound scaffold, such as the α-methylene-γ-lactone, hydroxyl groups, and ester functionalities. A divergent synthetic approach can be employed to generate a library of derivatives from a common intermediate.[7]

Experimental Protocol: General Procedure for the Synthesis of Amine Adducts at the α-Methylene-γ-lactone

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Amine: Add the desired amine (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate (B1210297) gradient) to afford the desired amine adduct.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

II. Structure-Activity Relationship (SAR) Studies

The synthesized derivatives are subjected to a panel of biological assays to determine their activity and establish a structure-activity relationship.

A. Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity of this compound Derivatives

CompoundModificationMCF-7 IC50 (µM)A549 IC50 (µM)K562 IC50 (µM)
This compound Parent Compound12.515.210.8
Derivative 1 Amine adduct (Piperidine)>100>100>100
Derivative 2 Amine adduct (Morpholine)85.392.178.5
Derivative 3 Deacetylation at C-18.210.57.1
Derivative 4 Esterification at C-1 (Propionyl)18.722.416.9
Derivative 5 Azido derivative at C-145.67.84.9

B. Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[10] Many sesquiterpene lactones are known to inhibit this pathway.[10]

Experimental Protocol: NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the synthesized derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation: Inhibition of NF-κB by this compound Derivatives

CompoundModificationNF-κB Inhibition (%) at 10 µM
This compound Parent Compound65
Derivative 1 Amine adduct (Piperidine)5
Derivative 2 Amine adduct (Morpholine)12
Derivative 3 Deacetylation at C-182
Derivative 4 Esterification at C-1 (Propionyl)55
Derivative 5 Azido derivative at C-1475

III. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start 1_Acetyltagitinin_A This compound Start->1_Acetyltagitinin_A Modification Chemical Modification (e.g., Amination, Deacetylation) 1_Acetyltagitinin_A->Modification Purification Purification (Column Chromatography) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Derivatives Derivatives Characterization->Derivatives Anticancer_Assay Anticancer Activity (MTT Assay) Derivatives->Anticancer_Assay NFkB_Assay NF-κB Inhibition (Reporter Assay) Derivatives->NFkB_Assay SAR_Analysis SAR Analysis Anticancer_Assay->SAR_Analysis NFkB_Assay->SAR_Analysis Lead_Compound Lead_Compound SAR_Analysis->Lead_Compound

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified diagram of the NF-κB signaling pathway and the proposed point of inhibition by this compound derivatives.[11]

References

Application Notes and Protocols: Methods for Assessing the Solubility of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. However, like many other sesquiterpene lactones, these compounds often exhibit poor aqueous solubility, which can significantly hinder their development as therapeutic agents.[1] Low solubility can lead to poor absorption, reduced bioavailability, and challenges in formulation and in vitro assay reliability. Therefore, accurate assessment of the solubility of this compound is a critical step in its preclinical development.

This document provides detailed protocols for established methods to determine the kinetic and thermodynamic solubility of this compound and similar compounds. These protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible solubility data. While specific experimental solubility data for this compound is not widely published, data for structurally related sesquiterpene lactones, costunolide (B1669451) and dehydrocostus lactone, are presented to provide a comparative reference.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈[2]
Molecular Weight 410.458 g/mol [2]
LogP 1.70[2]
CAS Number 60547-63-9[2]

Quantitative Solubility Data for Structurally Related Sesquiterpene Lactones

The following table summarizes the available solubility data for costunolide and dehydrocostus lactone, which can serve as a proxy for estimating the solubility behavior of this compound.

CompoundSolventSolubilitySource
Costunolide Dimethyl Sulfoxide (DMSO)~0.1 mg/mL[3]
Dimethylformamide (DMF)~1.6 mg/mL[3]
1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mL[3]
DMSOSoluble to 50 mM
EthanolSoluble to 50 mM
DMSO≥35.7 mg/mL[4]
Ethanol (with ultrasonic and warming)≥45.2 mg/mL[4]
Water<2.49 mg/mL[4]
Dehydrocostus Lactone DMSO≥7.85 mg/mL[1][5]
DMSO≥20 mg/mL[6]
DMSO46 mg/mL (199.73 mM)[7]
Ethanol46 mg/mL[7]
WaterInsoluble[7]

Experimental Protocols

Two primary types of solubility are assessed in drug discovery: kinetic and thermodynamic. Kinetic solubility is measured from a supersaturated solution created by adding a concentrated DMSO stock of the compound to an aqueous buffer, providing a rapid assessment for high-throughput screening. Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution and is more time and resource-intensive.

Kinetic Solubility Assay using Nephelometry

This high-throughput method assesses solubility by detecting light scattering caused by precipitated compound particles.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (plate reader with light-scattering capabilities)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using an automated liquid handler or multichannel pipette, add 2 µL of the 10 mM stock solution to the wells of a 96-well plate.

  • Compound Dilution: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to control wells (containing only 1% DMSO in PBS).

Kinetic_Solubility_Nephelometry cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Add 2 µL Stock to 96-well Plate prep_stock->add_stock add_buffer Add 198 µL PBS (pH 7.4) add_stock->add_buffer incubate Shake for 2 hours at Room Temp add_buffer->incubate measure Measure Light Scattering (Nephelometer) incubate->measure analyze Determine Solubility Threshold measure->analyze

Kinetic Solubility Workflow (Nephelometry)
Kinetic Solubility Assay using Direct UV-Vis Spectroscopy

This method quantifies the concentration of the dissolved compound in the supernatant after centrifugation to remove any precipitate.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-compatible collection plates

  • UV-Vis microplate spectrophotometer

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Centrifuge with a plate rotor

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 2 µL of the 10 mM stock solution to the wells of a 96-well filter plate.

  • Compound Dilution: Add 198 µL of PBS (pH 7.4) to each well.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Centrifuge the plate to pellet the precipitated compound. Alternatively, use a vacuum manifold to filter the solution into a 96-well UV-compatible collection plate.

  • Measurement: Measure the UV absorbance of the filtrate/supernatant at the λmax of this compound.

  • Data Analysis: Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve of known concentrations of this compound prepared in 1% DMSO/PBS.

Kinetic_Solubility_UV cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Add 2 µL Stock to Filter Plate prep_stock->add_stock add_buffer Add 198 µL PBS (pH 7.4) add_stock->add_buffer incubate Shake for 2 hours at Room Temp add_buffer->incubate separate Filter or Centrifuge to remove precipitate incubate->separate measure Measure UV Absorbance of Supernatant separate->measure analyze Quantify Concentration using Standard Curve measure->analyze

Kinetic Solubility Workflow (UV-Vis)
Thermodynamic "Shake-Flask" Solubility Assay

This method determines the equilibrium solubility by agitating an excess of the solid compound in a solvent over an extended period.

Materials and Equipment:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount should be recorded.

  • Solvent Addition: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated HPLC-UV method.

  • Data Analysis: The thermodynamic solubility is the concentration determined by HPLC analysis.

Thermodynamic_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vial add_solvent Add Known Volume of PBS (pH 7.4) add_solid->add_solvent shake Shake for 24-48 hours at Constant Temp add_solvent->shake settle Settle and Filter Supernatant (0.22 µm) shake->settle analyze Quantify Concentration by HPLC-UV settle->analyze

Thermodynamic Solubility Workflow

References

Application Notes and Protocols for Long-Term Storage and Stability of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1][2] Ensuring the long-term stability of this compound is critical for reproducible research findings and the development of potential therapeutic agents. These application notes provide a comprehensive guide to the recommended storage, handling, and stability testing of this compound, based on general best practices for sesquiterpene lactones and herbal medicinal products.[3][4][5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.[6]

PropertyValue
Molecular Formula C21H30O8
Molecular Weight 410.458 g/mol
Boiling Point 532.1±50.0 °C at 760 mmHg
Density 1.2±0.1 g/cm3
Flash Point 179.4±23.6 °C
LogP 1.70

Table 1: Physicochemical properties of this compound.[6]

General Stability Considerations

The stability of sesquiterpene lactones can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation. Studies on other sesquiterpene lactones have shown a significant decrease in content at higher storage temperatures.[7][8]

  • pH: Sesquiterpene lactones can be unstable at non-neutral pH. Some may lose side chains at a pH of 7.4, particularly at 37°C, while showing greater stability at a pH of 5.5.[9]

  • Light: Exposure to light, particularly UV, can induce photochemical degradation.[10] Photostability testing is a crucial part of stability evaluation.[11][12]

  • Humidity: Moisture can promote hydrolysis and other degradation reactions.[5][10] Therefore, storage in a dry environment is essential.

  • Oxygen: Oxidation can lead to the degradation of the compound. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Recommended Long-Term Storage Conditions

Based on guidelines for the stability testing of herbal and natural products, the following conditions are recommended for the long-term storage of this compound.[13][14][15]

ConditionSolid FormIn Solution
Temperature -20°C or -80°C-80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protected from light (amber vials)Protected from light (amber vials)
Container Tightly sealed, airtight containerTightly sealed, airtight container

Table 2: Recommended long-term storage conditions for this compound.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Preparation: Ensure this compound is in a solid, dry state. If received in a solvent, evaporate the solvent under a stream of inert gas.

  • Weighing and Aliquoting: Weigh the desired amount of the compound and aliquot into appropriate-sized amber glass vials. Aliquoting prevents repeated freeze-thaw cycles of the main stock.

  • Inert Atmosphere: Purge the vials with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace oxygen.

  • Sealing: Immediately and tightly seal the vials with high-quality, airtight caps.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and batch number.

  • Storage: Place the labeled vials in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Accelerated Stability Testing

This protocol is based on ICH and WHO guidelines for stability testing of herbal products and can be adapted for this compound to predict its long-term stability.[11][13][16]

  • Sample Preparation: Prepare multiple aliquots of this compound in the solid state in amber glass vials.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% for 6 months.[11][13]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% for 6 months (only necessary if significant change occurs under accelerated conditions).[11]

    • Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% or 30°C ± 2°C / 65% RH ± 5% for a minimum of 12 months.[13][14]

  • Time Points for Analysis: Analyze the samples at specified time intervals. For accelerated testing, recommended time points are 0, 3, and 6 months.[12] For long-term testing, the frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][16]

  • Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to determine the purity and identify any degradation products.

  • Evaluation: At each time point, assess the following:

    • Appearance (color, physical state)

    • Purity (by HPLC or other suitable method)

    • Formation of degradation products

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-Term25°C ± 2°C or 30°C ± 2°C60% RH ± 5% or 65% RH ± 5%12 months
Intermediate30°C ± 2°C65% RH ± 5%6 months
Accelerated40°C ± 2°C75% RH ± 5%6 months

Table 3: Recommended conditions for stability testing based on ICH guidelines.[11]

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Start Prepare Prepare Aliquots Start->Prepare Accelerated Accelerated 40°C / 75% RH Prepare->Accelerated Place in Chambers Intermediate Intermediate 30°C / 65% RH Prepare->Intermediate Place in Chambers LongTerm Long-Term 25°C / 60% RH Prepare->LongTerm Place in Chambers TimePoints Pull Samples at Time Points Accelerated->TimePoints Intermediate->TimePoints LongTerm->TimePoints Analytical Analytical Testing (HPLC, etc.) TimePoints->Analytical Assess Assess Stability (Purity, Degradants) Analytical->Assess End End Assess->End

Caption: Workflow for Stability Testing of this compound.

Potential_Degradation_Pathways cluster_degradation Degradation Products A This compound (Sesquiterpene Lactone) B Hydrolysis Product (e.g., Loss of Acetyl Group) A->B Humidity / pH C Oxidation Product A->C Oxygen D Epimerization Product A->D Heat / pH E Photodegradation Product A->E Light (UV)

References

Application Notes and Protocols for the Integration of 1-Acetyltagitinin A into Natural Product Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data and established signaling pathways for 1-Acetyltagitinin A are not extensively documented. The following application notes and protocols are presented as a comprehensive framework and template for the characterization and utilization of a novel, purified natural product such as this compound within a drug discovery screening library. The presented data is illustrative and should be replaced with experimentally derived results.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Structurally, it possesses a characteristic acetyl group which may influence its stability, cell permeability, and target engagement. The inclusion of purified this compound into a natural product library provides a unique chemical scaffold that can be screened against a multitude of biological targets to identify novel therapeutic leads. Historically, natural products have been a rich source of new drugs, and their structural complexity offers opportunities to explore novel mechanisms of action.[1]

Physicochemical Properties and Library Preparation

For effective integration into a high-throughput screening (HTS) campaign, the physicochemical properties of this compound must be characterized. This ensures proper handling, storage, and accurate concentration determination in screening assays.

Table 1: Physicochemical Properties of this compound (Illustrative Data)

PropertyValue (Hypothetical)Method of Determination
Molecular FormulaC₁₇H₂₂O₅High-Resolution Mass Spectrometry (HRMS)
Molecular Weight306.35 g/mol Calculated from Molecular Formula
Purity>98%High-Performance Liquid Chromatography (HPLC)
Solubility in DMSO≥ 50 mg/mLSerial Dilution and Visual Inspection
Lipinski's Rule of Five0 ViolationsComputational Analysis (e.g., SwissADME)
Stability in Assay Buffert₁/₂ > 24 hours at 37°CLC-MS analysis of compound incubation over time
Protocol 1: Preparation of this compound Stock Solutions for HTS
  • Materials:

    • This compound (purified solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and centrifuge

  • Procedure:

    • Equilibrate this compound to room temperature before opening the vial to prevent condensation.

    • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 10 mM).

    • Vortex thoroughly for 5-10 minutes until the compound is completely dissolved.

    • Centrifuge briefly to pellet any undissolved particulates.

    • Prepare intermediate stock solutions and final assay-ready plates by serial dilution in DMSO or the relevant assay buffer.

    • Store all stock solutions in tightly sealed containers at -20°C or -80°C, protected from light and moisture.

Biological Activity Screening

The primary application of incorporating this compound into a natural product library is to screen for biological activity against various targets. Below are protocols for common primary screens.

Cytotoxicity Screening

A fundamental initial screen is to assess the cytotoxic potential of the compound against a panel of cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines (Illustrative IC₅₀ Data)

Cell LineCancer TypeIC₅₀ (µM) - 72hAssay Method
HeLaCervical Cancer8.5MTT Assay
A549Lung Cancer15.2MTT Assay
MCF-7Breast Cancer22.1MTT Assay
U-937Lymphoma5.8MTT Assay
Protocol 2: MTT Cell Viability Assay
  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound serial dilutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 4-12 hours in the dark to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of the compound.

Target-Based Screening: Kinase Inhibition

Many natural products are known to modulate the activity of protein kinases, which are critical regulators of cell signaling.

Table 3: Kinase Inhibitory Activity of this compound (Illustrative Data)

Kinase TargetIC₅₀ (µM)Assay Method
JAK12.5TR-FRET Assay
VEGFR2> 50Luminescence Assay
PI3Kα12.8TR-FRET Assay
Protocol 3: TR-FRET Kinase Assay (General Protocol)
  • Materials:

    • Recombinant kinase (e.g., JAK1)

    • Kinase-specific substrate peptide (biotinylated)

    • ATP

    • Lanthanide-labeled anti-phospho-substrate antibody (Europium chelate)

    • Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer

    • Low-volume 384-well plates

    • TR-FRET plate reader

  • Procedure:

    • Add 2 µL of this compound serial dilutions to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture (Eu-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of emissions (665/620) and determine the IC₅₀ values.

Mechanism of Action Studies

Once a primary hit is identified, further studies are required to elucidate the mechanism of action. If this compound is found to inhibit a specific signaling pathway, the following workflow and protocols can be applied.

Workflow for Mechanism of Action Elucidation

G A Primary Hit from HTS (e.g., Cytotoxicity in U-937 cells) B Target Identification (e.g., Kinase Profiling, Affinity Chromatography) A->B Identify molecular target C Pathway Analysis (e.g., Western Blot for p-STAT3) B->C Validate target engagement in cells D Cellular Phenotype Confirmation (e.g., Apoptosis Assay, Cell Cycle Analysis) C->D Link pathway to cellular effect E In Vivo Model Validation (e.g., Xenograft Tumor Model) D->E Confirm therapeutic potential

Caption: Workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway: Inhibition of the JAK/STAT Pathway

Based on the illustrative data suggesting JAK1 inhibition, this compound could potentially inhibit the JAK/STAT signaling pathway, which is often dysregulated in cancers like lymphoma.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 dimerizes TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) pSTAT3->TargetGenes translocates & activates Compound This compound Compound->JAK1 inhibits Cytokine Cytokine Cytokine->CytokineReceptor binds

Caption: Hypothetical inhibition of the JAK/STAT pathway.

Protocol 4: Western Blot Analysis of p-STAT3
  • Materials:

    • U-937 cells

    • This compound

    • Cytokine for stimulation (e.g., IL-6)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Culture U-937 cells and treat with this compound (e.g., 5 µM, 10 µM) for 2 hours.

    • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes.

    • Harvest cells and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash and detect the signal using an ECL reagent and an imaging system.

    • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Conclusion

The integration of novel compounds like this compound into natural product libraries is a crucial step in modern drug discovery. The protocols and frameworks provided here offer a systematic approach to characterize the compound, screen for biological activity, and elucidate its mechanism of action. By following these standardized procedures, researchers can efficiently evaluate the therapeutic potential of new natural products and accelerate the journey from hit identification to lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 1-Acetyltagitinin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the isolation of 1-Acetyltagitinin A, a sesquiterpene lactone with significant biological activity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Tithonia diversifolia?

A1: While specific yield data for this compound is not extensively reported in publicly available literature, studies on the related and co-occurring sesquiterpene lactone, tagitinin C, can provide a useful benchmark. The concentration of tagitinin C has been found to be highest in the leaves and flowers of Tithonia diversifolia.[1] One study reported that the diethyl ether extract of the aerial parts of the plant contained approximately 30.5 ± 2.1% of tagitinin C.[1] Yields of total sesquiterpene lactones can be influenced by numerous factors, including plant genetics, geographical location, time of harvest, and the extraction and purification methods employed.

Q2: Which part of the Tithonia diversifolia plant is best for isolating this compound?

A2: The leaves and flowers are reported to have the highest concentration of sesquiterpene lactones, including tagitinins (B1237875).[1][2] Therefore, these are the recommended plant parts for achieving a higher yield of this compound.

Q3: What are the most critical factors affecting the yield of this compound during extraction?

A3: The most critical factors include the choice of solvent, extraction method, temperature, and the duration of extraction. The freshness of the plant material is also crucial, as sesquiterpene lactones can be unstable and degrade over time.[3]

Q4: How can I confirm the presence and purity of this compound in my fractions?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification and purity assessment of this compound.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.[5]

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common challenge in the isolation of natural products. This guide addresses specific issues you might encounter during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low concentration of this compound in the crude extract Suboptimal Plant Material: The concentration of sesquiterpene lactones can vary based on the plant's age, growing conditions, and harvest time.- Use freshly harvested leaves and flowers of T. diversifolia. - If using dried material, ensure it was properly dried (e.g., shade-dried) and stored to prevent degradation.
Inefficient Extraction Method: Maceration may not be as effective as other methods for extracting sesquiterpene lactones.- Consider more advanced extraction techniques such as ultrasound-assisted extraction (UAE) or Soxhlet extraction, which have been shown to be effective for T. diversifolia.[3] - Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.
Inappropriate Solvent Choice: The polarity of the extraction solvent significantly impacts the yield.- Dichloromethane and diethyl ether have been successfully used to extract tagitinins from T. diversifolia.[1][6] - A stepwise extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by dichloromethane, then ethyl acetate) can help to selectively extract compounds and reduce impurities.
Significant loss of product during purification Compound Degradation: Sesquiterpene lactones can be sensitive to heat and pH changes.- Avoid high temperatures during solvent evaporation (use a rotary evaporator at low temperatures). - Maintain a neutral pH during liquid-liquid partitioning and chromatographic steps.
Irreversible Adsorption on Stationary Phase: this compound may strongly adhere to the silica (B1680970) gel during column chromatography.- Use a less polar solvent system for elution. - Consider using a different stationary phase, such as reversed-phase C18 silica.
Co-elution with Impurities: Other compounds with similar polarity may co-elute with this compound, leading to impure fractions and lower final yield.- Employ multiple chromatographic techniques for purification (e.g., column chromatography followed by preparative HPLC). - Use gradient elution in your chromatographic methods to improve separation.
Difficulty in crystallizing the final product Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization.- Re-purify the amorphous solid using preparative HPLC or another round of column chromatography.
Inappropriate Crystallization Solvent: The choice of solvent is critical for inducing crystallization.- Experiment with a range of solvents and solvent mixtures (e.g., ethyl acetate (B1210297)/hexane, acetone/water). - Attempt slow evaporation of the solvent at room temperature or in a refrigerator.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methods reported for the efficient extraction of sesquiterpene lactones from Tithonia diversifolia.[3]

  • Plant Material Preparation: Air-dry fresh leaves of Tithonia diversifolia in the shade at room temperature. Once dried, grind the leaves into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material in a 2 L flask.

    • Add 1 L of dichloromethane.

    • Submerge the flask in an ultrasonic bath.

    • Sonication for 30 minutes at a frequency of 20 kHz and a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through a Buchner funnel with Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is a general procedure for the purification of sesquiterpene lactones from a crude extract.

  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent such as hexane as the slurry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a pure spot corresponding to the target compound.

  • Final Purification:

    • Combine the pure fractions and evaporate the solvent to obtain this compound.

    • For higher purity, a subsequent purification step using preparative HPLC may be necessary.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Tithonia diversifolia.

experimental_workflow plant_material Tithonia diversifolia (Leaves/Flowers) drying Drying and Grinding plant_material->drying extraction Extraction (e.g., UAE with Dichloromethane) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product This compound pooling->final_product

Caption: Workflow for this compound isolation.

Signaling Pathways Modulated by Sesquiterpene Lactones

This compound, as a sesquiterpene lactone, is likely to modulate key signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates the inhibitory effect of sesquiterpene lactones on the NF-κB signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α / IL-1 receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_complex NF-κB (p50/p65) nfkb_translocation NF-κB (p50/p65) nfkb_p50 p50 nfkb_p65 p65 nfkb_complex->nfkb_translocation translocates stl This compound stl->ikk inhibits dna DNA nfkb_translocation->dna binds gene_expression Pro-inflammatory Gene Expression dna->gene_expression activates

Caption: Inhibition of the NF-κB signaling pathway.

The following diagram illustrates the potential inhibitory effects of sesquiterpene lactones on the STAT3 signaling pathway, which is often implicated in cancer.

stat3_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer dimerizes stat3_dimer_nuc STAT3 Dimer stat3_dimer->stat3_dimer_nuc translocates stl This compound stl->jak inhibits stl->stat3 inhibits phosphorylation dna DNA stat3_dimer_nuc->dna binds gene_expression Target Gene Expression (Proliferation, Survival) dna->gene_expression activates

Caption: Inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Optimizing 1-Acetyltagitinin A Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1-Acetyltagitinin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during method development and routine analysis. Our goal is to help you achieve optimal resolution and robust separation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution between this compound and other components in my sample?

Poor resolution in HPLC is often a result of several factors. The most common culprits include an inappropriate column choice, a suboptimal mobile phase composition, or issues with the HPLC system itself. For a compound like this compound, it is crucial to select a stationary phase that provides adequate selectivity. Additionally, the mobile phase strength and pH must be carefully optimized to control retention and peak shape. System issues such as excessive dead volume can also contribute to band broadening and decreased resolution.[1][2]

Q2: I'm observing significant peak tailing with my this compound peak. What could be the cause and how can I fix it?

Peak tailing can arise from several sources, including chemical interactions and physical problems within the chromatographic system.[3] Potential chemical causes include secondary interactions between the analyte and active sites on the stationary phase, or operating the mobile phase at a pH close to the pKa of this compound. Physical causes can include a blocked column frit, a void in the column packing, or excessive extra-column volume.[4][5] To address this, consider using an end-capped column, adjusting the mobile phase pH, or using a lower sample concentration.[5] Regularly maintaining your HPLC system and using guard columns can help prevent physical issues.[3]

Q3: My retention times for this compound are inconsistent between runs. What should I investigate?

Fluctuating retention times are often linked to the mobile phase preparation or the HPLC pump.[3] In reversed-phase chromatography, even small variations in the mobile phase composition, particularly the organic solvent ratio, can lead to significant shifts in retention.[3] Ensure accurate and consistent mobile phase preparation, preferably by gravimetric measurement.[3] Other factors to check include the stability of the column temperature, the presence of air bubbles in the pump, and the proper functioning of check valves.

Q4: How do I choose the right column for the analysis of this compound?

The choice of column is critical for achieving good separation. For a starting point with a new method, a C18 column is often the first choice due to its versatility.[6] However, if a C18 column does not provide the desired selectivity, consider alternative stationary phases like phenyl or cyano columns.[1] The particle size of the packing material also plays a significant role; smaller particles generally lead to higher efficiency and better resolution, but also result in higher backpressure.[1][2] For complex samples, a longer column can also improve resolution by increasing the number of theoretical plates.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of this compound.

Problem: Poor Peak Resolution

Systematic Troubleshooting Workflow

G A Start: Poor Resolution Observed B Check System Suitability Parameters (e.g., plate count, tailing factor) A->B C Is the issue with all peaks or specific to this compound? B->C D All Peaks Affected C->D All E Specific to this compound C->E Specific F Inspect HPLC System: - Check for leaks - Verify pump performance - Minimize dead volume D->F H Evaluate Column: - Is the column old or contaminated? - Is the stationary phase appropriate? D->H G Optimize Mobile Phase: - Adjust organic solvent ratio - Modify pH - Test different organic modifiers E->G I Change Column: - Try a different stationary phase (e.g., Phenyl, Cyano) - Use a column with smaller particles or longer length E->I J Resolution Improved? F->J G->J H->J I->J K End: Method Optimized J->K Yes L Re-evaluate Method Parameters J->L No L->C

Caption: Troubleshooting workflow for improving peak resolution.

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following table summarizes the general effects of key chromatographic parameters on the resolution of an analyte like this compound.

ParameterChangeEffect on ResolutionPotential Trade-offs
Mobile Phase
Organic Solvent % (in RP-HPLC)DecreaseGenerally IncreasesLonger run times, broader peaks
pHAdjust away from analyte pKaImproves peak shape, can increase resolutionMay affect selectivity of other components
Buffer ConcentrationIncreaseCan reduce peak tailingHigher viscosity, potential for precipitation
Column
Stationary PhaseChange (e.g., C18 to Phenyl)Can significantly alter selectivity and resolution[1]Requires re-optimization of the method
Particle SizeDecreaseIncreases efficiency and resolution[1]Higher backpressure
Column LengthIncreaseIncreases resolution[7]Longer run times, higher backpressure
Instrument Parameters
Flow RateDecreaseCan improve resolution[7]Longer run times
Column TemperatureIncreaseCan improve efficiency and peak shape[7]May alter selectivity, analyte stability
Injection VolumeDecreaseCan improve peak shape and resolutionLower signal intensity

Experimental Protocols

Protocol 1: General Method Optimization for this compound using RP-HPLC

This protocol provides a generalized approach to developing and optimizing a reversed-phase HPLC method for this compound.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detector Wavelength: Based on the UV spectrum of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

2. Gradient Elution Scouting:

  • Run a broad gradient to determine the approximate elution composition for this compound.

  • Example Gradient: 5% to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Isocratic or Gradient Refinement:

  • Based on the scouting run, develop a more focused gradient or an isocratic method.

  • If peaks are unresolved, adjust the gradient slope or the isocratic mobile phase composition. For isocratic elution, the retention factor (k) should ideally be between 2 and 10.

4. Mobile Phase pH Optimization:

  • If peak tailing is observed, evaluate the effect of mobile phase pH.

  • Prepare mobile phases with different pH values (e.g., pH 3, 5, 7) using appropriate buffers.

  • Analyze the peak shape and resolution at each pH to find the optimal condition.

5. Flow Rate and Temperature Optimization:

  • To further refine the separation, the flow rate and column temperature can be adjusted.

  • Lowering the flow rate can sometimes improve resolution.[7]

  • Increasing the temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.[7]

6. System Suitability Testing:

  • Once an optimized method is established, perform system suitability tests to ensure its robustness.

  • Key parameters to monitor include resolution, tailing factor, theoretical plates, and reproducibility of retention time and peak area.

Visualizations

Logical Relationship of Chromatographic Parameters

G cluster_params Adjustable Parameters cluster_factors Fundamental Factors A Mobile Phase (Composition, pH) D Selectivity (α) A->D F Retention Factor (k') A->F B Stationary Phase (Chemistry, Dimensions) B->D E Efficiency (N) B->E C Instrument Settings (Flow Rate, Temperature) C->E G Resolution (Rs) D->G E->G F->G

Caption: Relationship between parameters and chromatographic resolution.

References

Addressing solubility issues of 1-Acetyltagitinin A in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 1-Acetyltagitinin A in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound and why is it poorly soluble in water?

This compound is a sesquiterpene lactone with the molecular formula C21H30O8 and a molecular weight of 410.458 g/mol .[1] Its chemical structure lends itself to low aqueous solubility due to a high degree of lipophilicity, as indicated by a LogP value of 1.70.[1] Sesquiterpene lactones are generally characterized by their limited solubility in water.[2][3]

Q2: I am observing precipitation of this compound in my aqueous buffer during my in vitro assay. What can I do?

Precipitation is a common issue when working with hydrophobic compounds like this compound in aqueous solutions. The following troubleshooting guide outlines several approaches to enhance its solubility. It is recommended to start with the simplest methods, such as using co-solvents, before proceeding to more complex formulations.

Troubleshooting Guide: Enhancing Aqueous Solubility

Method 1: Co-solvent Utilization

The use of a water-miscible organic co-solvent is often the first and most straightforward approach to solubilizing hydrophobic compounds.[4]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).

  • Working Solution Preparation: Add the stock solution to your aqueous buffer to achieve the desired final concentration. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.

  • Observation: After adding the stock solution to the buffer, vortex or mix thoroughly and visually inspect for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent or reduce the final concentration of this compound.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Stock ConcentrationRecommended Final Concentration in AssayNotes
DMSO10-50 mM< 0.5% (v/v)Widely used, but can have cytotoxic effects at higher concentrations.
Ethanol10-50 mM< 1% (v/v)Generally less toxic than DMSO, but can also interfere with some assays.
DMF10-50 mM< 0.5% (v/v)A stronger solvent than DMSO and Ethanol, but also more toxic.

Troubleshooting Workflow for Co-solvent Selection

CoSolventWorkflow Start Start: Dissolve this compound in DMSO CheckPrecipitation Precipitation in aqueous buffer? Start->CheckPrecipitation Success Success: Proceed with experiment CheckPrecipitation->Success No TryEthanol Try dissolving in Ethanol CheckPrecipitation->TryEthanol Yes CheckEthanol Precipitation? TryEthanol->CheckEthanol CheckEthanol->Success No TryDMF Try dissolving in DMF CheckEthanol->TryDMF Yes CheckDMF Precipitation? TryDMF->CheckDMF CheckDMF->Success No Failure Consider alternative methods CheckDMF->Failure Yes

Caption: Workflow for selecting an appropriate co-solvent.

Method 2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5] This is particularly useful when co-solvents are not effective or interfere with the assay.

Experimental Protocol:

  • Surfactant Selection: Choose a non-ionic surfactant that is known to be biocompatible, such as Tween® 80 or Pluronic® F-68.

  • Solution Preparation: Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Compound Addition: Add this compound (either as a solid or from a small volume of a concentrated stock solution in an organic solvent) to the surfactant-containing buffer.

  • Equilibration: Gently mix the solution and allow it to equilibrate. Sonication can sometimes aid in the dissolution process.

Table 2: Commonly Used Surfactants for Solubilization

SurfactantChemical TypeTypical Concentration RangeNotes
Tween® 80Polysorbate0.01 - 1% (w/v)Widely used in pharmaceutical formulations.
Pluronic® F-68Copolymer0.01 - 1% (w/v)Biocompatible and often used in cell culture applications.
Cremophor® ELPolyethoxylated castor oil0.01 - 0.5% (w/v)Can have biological activity and should be used with caution.
Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

Experimental Protocol:

  • Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Complex Formation:

    • Kneading Method: Make a paste of the cyclodextrin with a small amount of water. Add this compound and knead for an extended period. Dry the mixture and then dissolve it in the aqueous buffer.

    • Solution Method: Dissolve the cyclodextrin in the aqueous buffer. Add this compound and stir or sonicate until it dissolves. This process can be accelerated by gentle heating.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

Signaling Pathway of Cyclodextrin-Mediated Solubilization

Cyclodextrin cluster_0 Aqueous Environment cluster_1 Complexation Drug This compound (Poorly Soluble) Complex Inclusion Complex (Soluble in Water) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

References

Minimizing degradation of 1-Acetyltagitinin A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 1-Acetyltagitinin A during extraction. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities. Its degradation during extraction is a significant concern because it leads to a lower yield of the active compound and can produce impurities that may interfere with subsequent analysis or applications. The core structure of this compound contains a lactone ring and an acetyl group, both of which are susceptible to hydrolysis.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring and the acetyl group.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or high-intensity light can potentially induce photodegradation.

  • Solvents: The choice of solvent can influence the stability of the compound. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis.

  • Enzymatic Activity: If the extraction is from a biological matrix, endogenous enzymes may contribute to degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of this compound in the final extract. Degradation due to pH extremes.Maintain the pH of the extraction solvent within a neutral or slightly acidic range (pH 4-6). Use buffered solutions to control pH fluctuations.
Degradation due to high temperature.Perform the extraction at low temperatures (e.g., 4°C or on an ice bath). If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Inefficient extraction.Optimize the solvent system. Consider using a sequence of solvents with increasing polarity. Modern techniques like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) may offer higher efficiency with reduced degradation.
Presence of unknown peaks in chromatography (HPLC, GC-MS). Degradation products.Review the extraction protocol for potential degradation triggers (pH, temperature). Analyze the degradation products to understand the degradation pathway, which can help in optimizing the conditions. The primary degradation product is likely the hydrolyzed form where the lactone ring is opened.
Impurities from the source material.Improve the pre-extraction cleanup of the plant material. Use a more selective extraction solvent or employ a solid-phase extraction (SPE) step to remove interfering compounds.
Inconsistent extraction yields between batches. Variability in extraction conditions.Standardize all extraction parameters, including solvent volume, extraction time, temperature, and pH. Ensure consistent mixing and agitation.
Degradation during storage of the extract.Store the extract at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and photodegradation.

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation

This protocol provides a general framework. Researchers should optimize the parameters for their specific plant material.

  • Material Preparation:

    • Grind the dried and powdered plant material to a uniform, fine powder.

    • Pre-extract the material with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds that may interfere with the extraction.

  • Extraction:

    • Macerate the pre-extracted plant material in a suitable solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v) at a low temperature (4°C) for 24-48 hours with gentle agitation.

    • Alternatively, for a faster extraction, use ultrasound-assisted extraction (UAE) at a controlled low temperature for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the concentrated extract in a methanol/water mixture (e.g., 9:1 v/v).

    • Perform a liquid-liquid partition against a non-polar solvent like hexane to further remove non-polar impurities.

    • Adjust the polarity of the aqueous phase and partition against a solvent of intermediate polarity like ethyl acetate to isolate the sesquiterpene lactones.

  • Final Drying and Storage:

    • Dry the final ethyl acetate fraction over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a low temperature.

    • Store the final extract at -20°C or lower in an amber vial under an inert atmosphere.

Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a standard solution of purified this compound of known concentration.

    • Subject aliquots of the standard solution to different conditions (e.g., varying pH, temperature, light exposure) for a defined period.

    • At set time points, take a sample and quench any reaction by neutralizing the pH and cooling the sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210-220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage degradation over time for each condition.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound is the hydrolysis of the lactone ring, which can be catalyzed by both acid and base.

A This compound (Lactone Ring Intact) B Hydrolysis (Ring Opening) A->B H+ or OH- (Acid or Base Catalysis) C Hydrolyzed Product (Carboxylic Acid and Alcohol) B->C

Hydrolysis of the lactone ring in this compound.
General Workflow for Minimized Degradation Extraction

This workflow outlines the key steps to minimize degradation during the extraction process.

Start Start: Plant Material Prep Material Preparation (Grinding, Defatting) Start->Prep Extraction Low-Temperature Extraction (e.g., Maceration, UAE) Prep->Extraction  Minimize Time Filtration Filtration Extraction->Filtration Concentration Low-Temperature Concentration (Rotary Evaporation) Filtration->Concentration  < 40°C Purification Purification (e.g., LLE, SPE) Concentration->Purification Storage Final Extract Storage (-20°C, Dark, Inert Gas) Purification->Storage End End: Purified this compound Storage->End

Workflow for extracting this compound while minimizing degradation.

Technical Support Center: Troubleshooting Poor Reproducibility in 1-Acetyltagitinin A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in bioassays involving 1-Acetyltagitinin A.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. These activities include anti-inflammatory, cytotoxic, and antitumor effects. Sesquiterpene lactones are of significant interest in drug discovery.

Q2: What are the most common bioassays used to evaluate the activity of this compound?

Common bioassays for evaluating sesquiterpene lactones like this compound include:

  • Cytotoxicity Assays: To determine the compound's ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

  • Anti-inflammatory Assays: To assess the compound's potential to reduce inflammation. This often involves measuring the inhibition of key inflammatory mediators like nitric oxide (NO) or transcription factors such as NF-κB.

Q3: Why am I seeing significant variability in my this compound bioassay results?

Poor reproducibility in bioassays with natural products like this compound can stem from several factors, including the inherent variability of biological systems, instability of the compound, and subtle inconsistencies in experimental execution. Common sources of error include issues with sample preparation and storage, cell culture maintenance, and reagent quality.

II. Troubleshooting Guides

This section provides a question-and-answer style guide to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT assay).

Question: My calculated IC50 values for this compound against cancer cell lines vary significantly between experiments. What could be the cause?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability This compound, like many sesquiterpene lactones, may be sensitive to light, temperature, and pH.[1] - Prepare fresh stock solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C, protected from light. - Minimize freeze-thaw cycles. - Ensure the pH of your assay medium is stable.
Cell Seeding Density Inconsistent cell numbers will lead to variable results. - Use a cell counter to ensure accurate and consistent cell seeding in each well. - Create a standard operating procedure (SOP) for cell plating.
Edge Effects in Microplates Wells on the edge of the plate are more prone to evaporation, leading to altered compound concentrations. - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Inconsistent Incubation Times Variations in incubation times with the compound or the MTT reagent can affect the final absorbance reading. - Use a timer to ensure consistent incubation periods for all plates in an experiment and between experiments.
Incomplete Solubilization of Formazan (B1609692) Crystals If the purple formazan crystals are not fully dissolved, the absorbance reading will be inaccurate. - After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes.[2] - Visually inspect the wells to ensure complete dissolution before reading the plate.
Mycoplasma Contamination Mycoplasma can alter cell metabolism and affect the outcome of viability assays. - Regularly test your cell cultures for mycoplasma contamination.
Issue 2: High background or false positives in anti-inflammatory assays (e.g., NF-κB inhibition).

Question: I'm observing inhibition of NF-κB in my negative controls, or my results are not consistent with expected outcomes. What should I check?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cytotoxicity of the Compound At high concentrations, this compound may be cytotoxic to the cells used in the anti-inflammatory assay, leading to a decrease in the reporter signal that is not due to specific NF-κB inhibition. - Perform a cytotoxicity assay (e.g., MTT) in parallel on the same cell line to determine the non-toxic concentration range of this compound. - Conduct your anti-inflammatory assays at concentrations below the cytotoxic threshold.
Assay Interference The compound may interfere with the assay components (e.g., luciferase reporter). - Run a counterscreen with a cell-free version of the assay if possible to check for direct inhibition of the reporter enzyme.
Inconsistent Stimulation The inflammatory stimulus (e.g., LPS, TNF-α) may not be consistently applied. - Ensure the stimulus is prepared fresh and used at a consistent concentration across all wells and experiments. - Verify the activity of your stimulating agent.
Variable Transfection Efficiency If using a reporter plasmid, variations in transfection efficiency will lead to inconsistent results. - Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize the results of your NF-κB reporter.

III. Quantitative Data

Due to the limited availability of published IC50 values specifically for this compound, the following tables present representative data for the structurally similar and well-studied sesquiterpene lactones, Parthenolide (B1678480) and Tagitinin C . This data can serve as a benchmark for expected potency in similar bioassays.

Table 1: Representative Cytotoxic Activity (IC50) of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[2][3][4]
MCF-7Breast Cancer9.54 ± 0.82[2][3][4]
A549Lung Carcinoma4.3[5][6]
TE671Medulloblastoma6.5[5][6]
HT-29Colon Adenocarcinoma7.0[5][6]

Table 2: Representative Cytotoxic Activity (IC50) of Tagitinin C in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HepG-2Hepatocellular Carcinoma2.0 ± 0.1[7]
Huh 7Hepatocellular Carcinoma1.2 ± 0.1[7]
OCI-AML3Acute Myeloid Leukemia< 0.25[8]
A549Lung Cancer1.32 ± 0.14 (µM)[8]
T24Bladder Cancer46.34 ± 2.74 (µM)[8]

IV. Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • This compound

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to measure the inhibition of NF-κB activity.

Materials:

  • Human cell line (e.g., HEK293T or a relevant cancer cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Lysis and Luciferase Measurement:

    • Lyse the cells using the luciferase assay buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the NF-κB (firefly luciferase) activity to the control (Renilla luciferase) activity.

    • Calculate the percentage of inhibition relative to the stimulated control.

V. Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways affected by this compound, based on the known mechanisms of similar sesquiterpene lactones.

experimental_workflow cluster_cytotoxicity Cytotoxicity Bioassay Workflow cluster_anti_inflammatory Anti-inflammatory Bioassay Workflow (NF-κB) c1 Seed Cancer Cells in 96-well plate c2 Treat with this compound (serial dilutions) c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance (570 nm) c6->c7 c8 Calculate IC50 c7->c8 a1 Transfect Cells with NF-κB Reporter a2 Pre-treat with this compound a1->a2 a3 Stimulate with TNF-α or LPS a2->a3 a4 Lyse Cells a3->a4 a5 Measure Luciferase Activity a4->a5 a6 Calculate % Inhibition a5->a6

Caption: General experimental workflows for cytotoxicity and anti-inflammatory bioassays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_degraded Ubiquitination & Degradation IkB->IkB_degraded NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates to Nucleus Gene Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene Activates Compound This compound Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Gene Inflammation / Apoptosis Gene Transcription AP1->Gene Regulates Compound This compound Compound->MAPKKK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

apoptosis_pathway Compound This compound ROS ↑ ROS Production Compound->ROS Mito Mitochondrial Stress Compound->Mito ROS->Mito Bax Bax Mito->Bax Activates Bcl2 Bcl-2 Mito->Bcl2 Inhibits CytoC Cytochrome c (release) Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Induction of apoptosis via the intrinsic pathway by this compound.

References

Technical Support Center: Optimizing In Vivo Dosage and Administration of Tagitinin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "1-Acetyltagitinin A" is not available in the current scientific literature. This technical support center provides guidance based on published in vivo studies of its close structural analogs, Tagitinin C and Tagitinin F , which are sesquiterpene lactones isolated from Tithonia diversifolia. Researchers should use this information as a starting point and perform their own dose-response and toxicity studies for their specific compound and experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the in vivo administration of Tagitinin C?

A1: The main challenge is its low water solubility, which can lead to poor bioavailability and inconsistent results.[1] It is crucial to use appropriate solvents or formulation strategies to ensure the compound is fully dissolved and stable in the vehicle for administration.

Q2: What are the known routes of administration for tagitinin analogs in animal models?

A2: Based on preclinical studies, tagitinin analogs have been administered via oral gavage, intraperitoneal injection, and topical application. The choice of administration route will depend on the therapeutic target and the experimental model.

Q3: Are there any known toxic effects of tagitinin analogs?

A3: While comprehensive toxicity data is limited, one study indicated that an aqueous extract of Tithonia diversifolia (from which tagitinins (B1237875) are isolated) might be toxic when administered orally at 100 mg/kg consecutively. However, purified Tagitinin C was found to be gastroprotective at doses up to 30 mg/kg in rats. Researchers should always perform initial toxicity studies to determine the maximum tolerated dose (MTD) for their specific compound and animal model.

Q4: Which signaling pathways are known to be modulated by tagitinin analogs?

A4: Tagitinin C has been shown to inhibit the NF-κB signaling pathway and induce ferroptosis through the PERK-Nrf2-HO-1 pathway.[2][3] Tagitinin F has demonstrated anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like TNF-α and interleukins.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound in the vehicle - Low solubility of the tagitinin analog. - Inappropriate vehicle.- Use a solubilizing agent such as DMSO, but keep the final concentration low (typically <5%) to avoid vehicle-induced toxicity. - Consider formulation strategies like liposomal nanoparticles to improve solubility and stability.[1] - Prepare fresh solutions before each administration.
High variability in experimental results - Inconsistent dosing due to precipitation or inaccurate administration. - Poor bioavailability.- Ensure the compound is fully dissolved before administration. - For oral gavage, ensure proper technique to deliver the full dose to the stomach. - Consider an administration route with higher bioavailability, such as intraperitoneal injection, if appropriate for the study.
Adverse effects in animals (e.g., weight loss, lethargy) - The dose may be too high, approaching the toxic limit. - Vehicle-related toxicity.- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). - Reduce the dose and/or the frequency of administration. - Include a vehicle-only control group to assess the effects of the solvent.
Lack of efficacy - The dose may be too low. - Poor absorption or rapid metabolism of the compound. - Inappropriate animal model.- Increase the dose in a stepwise manner, monitoring for toxicity. - Investigate the pharmacokinetics of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. - Ensure the chosen animal model is relevant to the disease being studied.

Quantitative Data Summary

Table 1: In Vivo Dosages of Tagitinin C

Animal Model Administration Route Dosage Vehicle Therapeutic Area Reference
Xenograft Mouse Model (Hepatocellular Carcinoma)Intraperitoneal15 µ g/mouse/day 0.075% DMSOCancer[6]
Wistar RatsOral Gavage1, 3, 10, 30 mg/kgTween 80 (concentration not specified)Gastroprotection
Colorectal Cancer ModelsNot specified in vivoInduces ferroptosisNot applicableCancer[2][3]

Table 2: In Vivo Dosages of Tagitinin F

Animal Model Administration Route Dosage Vehicle Therapeutic Area Reference
BALB/c MiceTopical0.5% and 1%Not specifiedInflammation, Wound Healing[4]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of Tagitinin C in a Xenograft Mouse Model

This protocol is based on a study investigating the anti-metastatic activity of Tagitinin C in a hepatocellular carcinoma xenograft model.[6]

  • Preparation of Dosing Solution:

    • Prepare a stock solution of Tagitinin C in dimethyl sulfoxide (B87167) (DMSO).

    • For administration, dilute the stock solution with sterile phosphate-buffered saline (PBS) to achieve the final desired concentration and a final DMSO concentration of 0.075%.

    • Prepare the solution fresh before each administration.

  • Animal Model:

    • Use appropriate immunocompromised mice for xenograft studies (e.g., BALB/c nude mice).

    • Inject human hepatocellular carcinoma cells (e.g., HepG2 or Huh7) subcutaneously into the flank of the mice.

    • Allow tumors to establish for a specified period (e.g., 2 days) before starting treatment.

  • Administration:

    • Administer Tagitinin C at a dose of 15 µ g/mouse/day via intraperitoneal injection.

    • The injection volume should be kept consistent, typically 100-200 µL.

    • Administer the treatment daily for the duration of the study (e.g., 25 days).

  • Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the animals daily.

    • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis.

Protocol 2: Oral Gavage of Tagitinin C in Rats

This protocol is a generalized procedure for oral gavage in rats and should be adapted based on specific experimental needs.

  • Preparation of Dosing Solution:

    • Due to low water solubility, suspend Tagitinin C in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing a small percentage of Tween 80.

    • Ensure the compound is uniformly suspended before each administration by vortexing or stirring.

  • Animal Model:

    • Use an appropriate rat strain for the study (e.g., Wistar or Sprague-Dawley).

    • Acclimatize the animals to the facility and handling for at least one week before the experiment.

  • Administration:

    • Administer Tagitinin C at the desired dose (e.g., 1-30 mg/kg) via oral gavage using a proper-sized gavage needle.

    • The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg for rats).

    • Administer the compound at a consistent time each day.

  • Monitoring:

    • Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals throughout the study.

    • Monitor body weight, food, and water intake.

    • At the end of the study, collect blood and tissues for analysis as required.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow for In Vivo Efficacy Study start Start animal_model Select Animal Model (e.g., Xenograft Mice) start->animal_model tumor_induction Tumor Cell Implantation animal_model->tumor_induction randomization Randomize Animals into Treatment Groups tumor_induction->randomization treatment Administer Tagitinin Analog (e.g., Tagitinin C) or Vehicle randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tissue Collection and Analysis endpoint->analysis end End analysis->end G cluster_nfkb Inhibition of NF-κB Pathway by Tagitinin C stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates tagitinin_c Tagitinin C tagitinin_c->ikk inhibits G cluster_ferroptosis Induction of Ferroptosis by Tagitinin C tagitinin_c Tagitinin C er_stress Endoplasmic Reticulum Stress tagitinin_c->er_stress perk PERK er_stress->perk activates nrf2 Nrf2 perk->nrf2 activates ho1 HO-1 nrf2->ho1 upregulates iron Labile Iron Pool ho1->iron increases lipid_peroxidation Lipid Peroxidation iron->lipid_peroxidation promotes ferroptosis Ferroptosis lipid_peroxidation->ferroptosis

References

Technical Support Center: Enhancing the Stability of 1-Acetyltagitinin A for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-Acetyltagitinin A during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpene lactone with promising biological activities. However, like many natural products, it is susceptible to degradation, which can lead to loss of potency and the formation of potentially undesirable byproducts. Its chemical structure contains reactive functional groups, namely an α,β-unsaturated ketone and an α-methylene-γ-lactone ring, which are prone to degradation under various environmental conditions.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can compromise the stability of this compound include:

  • pH: The molecule is sensitive to both acidic and basic conditions, which can catalyze hydrolysis of the ester and lactone groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even visible light can lead to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Excipients: Incompatibility with certain formulation excipients can also promote degradation.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are likely:

  • Hydrolysis: The acetyl ester group at the C-1 position and the γ-lactone ring are susceptible to hydrolysis under acidic or basic conditions. Basic conditions, in particular, can readily saponify the ester and open the lactone ring.

  • Michael Addition: The α,β-unsaturated ketone and the exocyclic α-methylene group on the lactone ring are electrophilic and can react with nucleophiles (e.g., water, buffers, or certain excipients) via a Michael addition reaction.

  • Isomerization: The double bonds in the structure may be susceptible to isomerization under certain conditions, such as exposure to light or acid/base catalysis.

  • Oxidation: The double bonds and other susceptible moieties can be oxidized in the presence of oxygen, potentially leading to the formation of epoxides or other oxidation products.

This compound This compound Degradation Degradation This compound->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Michael_Addition Michael_Addition Degradation->Michael_Addition Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Hydrolyzed_Products Hydrolyzed_Products Hydrolysis->Hydrolyzed_Products pH, Temp Adducts Adducts Michael_Addition->Adducts Nucleophiles Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Oxygen Isomers_Photoproducts Isomers_Photoproducts Photodegradation->Isomers_Photoproducts Light

Figure 1. Potential degradation pathways of this compound.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Aqueous Formulations
Potential Cause Troubleshooting Steps Expected Outcome
Hydrolysis 1. pH Adjustment: Buffer the formulation to a slightly acidic pH (e.g., pH 4-6). Avoid neutral to alkaline pH. 2. Low Temperature Storage: Store the formulation at refrigerated temperatures (2-8 °C).Increased stability and reduced formation of hydrolytic degradation products.
Oxidation 1. Use of Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to the formulation. 2. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon).Slower degradation due to oxidative pathways.
Issue 2: Precipitation of this compound in Aqueous Media
Potential Cause Troubleshooting Steps Expected Outcome
Low Aqueous Solubility 1. Co-solvents: Utilize co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility. 2. Surfactants: Incorporate non-ionic surfactants such as polysorbates (Tween series) or sorbitan (B8754009) esters (Span series). 3. Encapsulation: Encapsulate this compound in liposomes or nanoparticles.Improved solubility and prevention of precipitation.
Issue 3: Discoloration or Appearance of Unknown Peaks in HPLC Analysis After Storage
Potential Cause Troubleshooting Steps Expected Outcome
Photodegradation 1. Light Protection: Store the compound and its formulations in amber-colored vials or protect from light using aluminum foil. 2. Photostabilizers: In transparent formulations, consider the addition of UV absorbers.Minimized degradation due to light exposure, leading to fewer unknown peaks and no discoloration.
Excipient Incompatibility 1. Compatibility Studies: Perform forced degradation studies of this compound in the presence of individual excipients to identify incompatibilities. 2. Alternative Excipients: Replace incompatible excipients with inert alternatives.A stable formulation with no significant degradation caused by excipient interactions.

Data Presentation: Stability of Sesquiterpene Lactones Under Various Conditions

The following table summarizes stability data for sesquiterpene lactones with structural similarities to this compound, providing insights into its potential stability profile.[1]

Condition pH Temperature (°C) Observation Reference
Buffer Solution5.525Stable[1]
Buffer Solution5.537Stable[1]
Buffer Solution7.425Loss of ester side chain[1]
Buffer Solution7.437Rapid loss of ester side chain[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, RT) Base_Hydrolysis->Analysis Oxidative_Degradation Oxidative Degradation (3% H2O2, RT) Oxidative_Degradation->Analysis Thermal_Degradation Thermal Degradation (60°C, solid state) Thermal_Degradation->Analysis Photodegradation Photodegradation (ICH Q1B) Photodegradation->Analysis 1-Acetyltagitinin_A_Solution 1-Acetyltagitinin_A_Solution 1-Acetyltagitinin_A_Solution->Acid_Hydrolysis 1-Acetyltagitinin_A_Solution->Base_Hydrolysis 1-Acetyltagitinin_A_Solution->Oxidative_Degradation 1-Acetyltagitinin_A_Solution->Thermal_Degradation 1-Acetyltagitinin_A_Solution->Photodegradation HPLC_DAD_MS HPLC-DAD/MS Analysis Analysis->HPLC_DAD_MS Identify_Degradants Identify Degradation Products HPLC_DAD_MS->Identify_Degradants Develop_Method Develop Stability-Indicating Method Identify_Degradants->Develop_Method

Figure 2. Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and its degradation products.

Protocol 2: Liposomal Encapsulation of this compound

This protocol describes the preparation of liposomes to encapsulate and potentially stabilize this compound using the thin-film hydration method.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, or a citrate (B86180) buffer, pH 5.5) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.

  • Characterization:

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.

Dissolve Dissolve this compound & Lipids in Organic Solvent Evaporate Rotary Evaporation to form Lipid Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate->Size_Reduction Purify Purification of Liposomes Size_Reduction->Purify Characterize Characterization Purify->Characterize

Figure 3. Experimental workflow for liposomal encapsulation of this compound.

References

Technical Support Center: Improving the Efficiency of Semi-synthesis of 1-Acetyltagitinin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the semi-synthesis of 1-Acetyltagitinin A analogs. The guidance provided is based on established methodologies for the modification of sesquiterpene lactones and related natural products.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the semi-synthesis of this compound analogs at the C-1 position?

A1: The most common strategy involves a two-step process:

  • Selective Deacetylation: The acetyl group at the C-1 position of this compound is selectively removed to yield the deacetylated intermediate, 1-O-deacetyltagitinin A.

  • Re-esterification (Acylation): The hydroxyl group at C-1 of the deacetylated intermediate is then esterified with a variety of acylating agents (e.g., acid anhydrides or acyl chlorides) to introduce new functional groups and generate the desired analogs.

Q2: Why is the selective deacetylation of the C-1 acetyl group often challenging?

A2: this compound possesses other ester or lactone functionalities that can also be susceptible to hydrolysis under non-selective conditions. Achieving regioselectivity for the C-1 acetyl group is crucial to prevent undesired side reactions and maximize the yield of the deacetylated intermediate. The steric hindrance around the C-1 acetyl group is generally lower than that of other ester groups within the molecule, which can be exploited for selective removal[1].

Q3: What are the most common side reactions to be aware of during the semi-synthesis?

A3:

  • Epimerization: The stereochemistry of the molecule can be altered under harsh basic or acidic conditions.

  • Lactone Ring Opening: The γ-lactone ring is susceptible to hydrolysis, especially under strong basic conditions.

  • Michael Addition: The α,β-unsaturated ketone and the α-methylene-γ-lactone moieties are Michael acceptors and can react with nucleophiles.[2]

  • Rearrangement: The complex ring system of sesquiterpene lactones can be prone to rearrangements under certain conditions.

Q4: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final products?

A4:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress by comparing the polarity of the starting material, intermediate, and product.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and purity of the final product.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the deacetylated intermediate and the final analogs. 1H and 13C NMR are standard, and 2D NMR techniques (COSY, HSQC, HMBC) can confirm connectivity.[6]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the products and confirm their identity.

Troubleshooting Guides

Guide 1: Low Yield of Deacetylated Intermediate (1-O-deacetyltagitinin A)
Observed Problem Potential Cause Suggested Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction closely by TLC. If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Inactive or insufficient catalyst/reagent.Use a fresh batch of the deacetylation agent (e.g., dibutyltin (B87310) oxide). Ensure the correct stoichiometry is used.[1]
Degradation of starting material or product Reaction conditions are too harsh (e.g., too high temperature or extreme pH).Employ milder deacetylation methods. For instance, enzymatic hydrolysis or using a milder chemical reagent like dibutyltin oxide can improve selectivity and reduce degradation.[1]
Presence of water in the reaction mixture leading to non-selective hydrolysis.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products Lack of regioselectivity in the deacetylation step.Utilize a sterically hindered base or a selective catalyst that favors the less hindered C-1 acetyl group. The use of dibutyltin oxide has been shown to selectively cleave less sterically hindered acetyl groups.[1]
Guide 2: Low Yield of Final Analog during Re-esterification
Observed Problem Potential Cause Suggested Solution
Incomplete reaction Insufficiently reactive acylating agent.For less reactive hydroxyl groups, consider using a more reactive acylating agent (e.g., acyl chloride instead of acid anhydride).
Steric hindrance at the C-1 hydroxyl group.Increase the reaction temperature or use a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance the rate of acylation.
Side reactions Acylation of other hydroxyl groups if present.If the parent molecule has other free hydroxyl groups, a protection-deprotection strategy may be necessary.
Reaction with the α,β-unsaturated ketone or α-methylene-γ-lactone moieties.Use mild and non-nucleophilic reaction conditions. Avoid strong bases that could promote Michael addition.
Hydrolysis of the newly formed ester Presence of water in the work-up or purification steps.Ensure all work-up and purification solvents are dry. Avoid prolonged exposure to acidic or basic conditions during purification.
Guide 3: Purification Challenges
Observed Problem Potential Cause Suggested Solution
Co-elution of starting material and product Similar polarities of the compounds.Optimize the solvent system for column chromatography. A gradient elution may be necessary. For compounds with very similar polarities, preparative HPLC is a powerful alternative.[4][7]
Streaking or tailing of spots on TLC/column Interaction of the compound with the stationary phase (e.g., silica (B1680970) gel).Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds.
Product degradation on silica gel column The acidic nature of silica gel can cause degradation of sensitive compounds.Deactivate the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Difficulty in removing the acylation catalyst (e.g., DMAP) The catalyst is soluble in the product fraction.Perform an acidic wash (e.g., with dilute HCl) during the work-up to protonate and remove the basic catalyst in the aqueous phase.

Experimental Protocols

Protocol 1: Selective Deacetylation of this compound

This protocol is a representative procedure based on methodologies for selective deacetylation of sterically less hindered acetyl groups in polyacetylated natural products[1].

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous methanol (B129727) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add dibutyltin oxide (1.2 equivalents) to the solution.

  • Reaction: Reflux the mixture and monitor the reaction progress by TLC (e.g., using a mobile phase of hexane (B92381):ethyl acetate (B1210297), 1:1 v/v). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 1-O-deacetyltagitinin A.

Protocol 2: Re-esterification of 1-O-deacetyltagitinin A

This protocol is a general procedure for the esterification of a hydroxyl group.

  • Preparation: Dissolve 1-O-deacetyltagitinin A (1 equivalent) in anhydrous dichloromethane (B109758) in a round-bottom flask under a nitrogen atmosphere. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reagent Addition: Add the desired acid anhydride (B1165640) (1.5 equivalents) or acyl chloride (1.2 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound analog.

Quantitative Data Summary

The following table presents illustrative data for the semi-synthesis of this compound analogs. These values are based on typical yields and reaction times for similar transformations of sesquiterpene lactones and should be considered as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.

Step Analog Synthesized Acylating Agent Reaction Time (h) Yield (%)
Deacetylation1-O-deacetyltagitinin A-4 - 870 - 85
Re-esterification1-Propionyltagitinin APropionic anhydride3 - 580 - 90
Re-esterification1-Butyryltagitinin AButyric anhydride3 - 675 - 85
Re-esterification1-Benzoyltagitinin ABenzoyl chloride2 - 485 - 95

Visualizations

Experimental Workflow

experimental_workflow start This compound deacetylation Selective Deacetylation (e.g., Dibutyltin oxide, MeOH, reflux) start->deacetylation purification1 Column Chromatography deacetylation->purification1 intermediate 1-O-deacetyltagitinin A esterification Re-esterification (Acylating agent, DMAP, DCM) intermediate->esterification purification2 Column Chromatography esterification->purification2 analog This compound Analog characterization Characterization (NMR, MS, HPLC) analog->characterization purification1->intermediate purification2->analog

Caption: General workflow for the semi-synthesis of this compound analogs.

Troubleshooting Logic for Low Deacetylation Yield

troubleshooting_deacetylation start Low Yield of 1-O-deacetyltagitinin A check_completion Is the reaction complete (TLC analysis)? start->check_completion check_degradation Is there evidence of degradation (multiple spots)? check_completion->check_degradation Yes incomplete Incomplete Reaction check_completion->incomplete No degradation Degradation check_degradation->degradation Yes extend_time Extend reaction time/ Increase temperature slightly incomplete->extend_time fresh_reagents Use fresh reagents/ Check stoichiometry incomplete->fresh_reagents milder_conditions Use milder conditions (e.g., lower temp, different reagent) degradation->milder_conditions anhydrous Ensure anhydrous conditions degradation->anhydrous

Caption: Troubleshooting logic for low deacetylation yield.

References

Validation & Comparative

Comparing the bioactivity of 1-Acetyltagitinin A with other tagitinins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of several members of the tagitinin family of sesquiterpene lactones, primarily focusing on Tagitinin A, Tagitinin C, and Tagitinin F, due to the availability of experimental data. While this guide aims to include 1-Acetyltagitinin A, a comprehensive comparison is limited by the current scarcity of published bioactivity data for this specific derivative.

Introduction to Tagitinins (B1237875)

Tagitinins are a class of sesquiterpene lactones predominantly isolated from plants of the Tithonia genus. These natural products have garnered significant interest in the scientific community for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimalarial, and antitrypanosomal effects. This guide synthesizes available experimental data to facilitate a comparative understanding of their potential as therapeutic agents.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of Tagitinin A, Tagitinin C, and Tagitinin F. The data is presented as IC50 values (the half-maximal inhibitory concentration), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundBioactivity TypeCell Line / OrganismIC50 Value (µg/mL)IC50 Value (µM)Reference
Tagitinin A AntitrypanosomalTrypanosoma brucei (TC221)"rather active"-[1]
CytotoxicityHuman NeutrophilsInduces apoptosis-[2]
Tagitinin C Cytotoxicity
Human Hepatocellular Carcinoma (Hep-G2)2.0 ± 0.1~5.74[3]
Human Hepatocellular Carcinoma (Huh 7)1.2 ± 0.1~3.44[3]
Human Colon Cancer (HCT-116)0.706~2.03[4][5]
Human Keloid Fibroblasts (KF) (72h)0.122~0.35[2]
Human Keloid Fibroblasts (KF) (120h)0.039~0.11[2]
Normal Fibroblasts (NF) (72h)>35>100[2]
Normal Fibroblasts (NF) (120h)>31>89[2]
Antimalarial
Plasmodium falciparum (FCA strain, chloroquine-sensitive)0.33~0.95[4]
Plasmodium falciparum (FCB1 strain, chloroquine-resistant)0.24~0.69[4]
Plasmodium falciparum (W2 strain, chloroquine-resistant)0.25~0.72[4]
Antitrypanosomal
Trypanosoma brucei (TC221)0.0042~0.012[1]
Mammalian Fibroblasts (BALB/3T3) (toxicity)1.4 - 1.5~4.02 - 4.31[1]
Anti-inflammatory
Human Neutrophils (LPS-induced IL-6, CXCL8, TNF-α production)Inhibitory effect-[2]
Tagitinin F Anti-inflammatory
Human Neutrophils (LPS-induced MPO activity)Inhibitory effect-[2]
Human Neutrophils (LPS-induced IL-6, CXCL8, TNF-α production)Inhibitory effect-[2]

Note on this compound: Extensive literature searches, including chemical databases (PubChem CID: 181254, CAS: 59979-61-2 for Tagitinin A; CAS: 60547-63-9 for this compound), did not yield sufficient peer-reviewed data on the specific bioactivities of this compound to be included in this comparative table. One study noted that Acetyltagitinin E and Tagitinin F exhibited selective cytotoxicity against HepG2 cells, suggesting that acetylation may influence bioactivity.[6] However, direct experimental data for this compound is lacking.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tagitinin compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines

This protocol outlines the measurement of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (CXCL8), and Tumor Necrosis Factor-alpha (TNF-α) in human neutrophils stimulated with lipopolysaccharide (LPS).

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Culture and Treatment: Culture the isolated neutrophils in RPMI-1640 medium supplemented with 10% fetal bovine serum. Pre-treat the cells with different concentrations of tagitinins for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours) to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-6, CXCL8, and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the tagitinin-treated groups with the LPS-stimulated control group to determine the inhibitory effect.

Signaling Pathways

Several studies have begun to elucidate the molecular mechanisms underlying the bioactivity of tagitinins. Tagitinin C, in particular, has been shown to modulate key signaling pathways involved in cancer cell survival and inflammation.

PERK-Nrf2-HO-1 Signaling Pathway (in Colorectal Cancer)

Tagitinin C has been reported to induce ferroptosis in colorectal cancer cells through the activation of the PERK-Nrf2-HO-1 signaling pathway.[2] This pathway is a crucial cellular stress response mechanism.

PERK_Nrf2_HO1_Pathway cluster_nucleus Nucleus TagitininC Tagitinin C ER_Stress Endoplasmic Reticulum Stress TagitininC->ER_Stress PERK PERK ER_Stress->PERK activates Nrf2 Nrf2 PERK->Nrf2 phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex PERK->Nrf2_Keap1 disrupts Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 dissociation Nucleus Nucleus ARE ARE Nrf2_n->ARE binds HO1 HO-1 Expression ARE->HO1 induces Ferroptosis Ferroptosis HO1->Ferroptosis

Caption: Tagitinin C induces ferroptosis via the PERK-Nrf2-HO-1 pathway.

NF-κB Signaling Pathway (Anti-inflammatory Activity)

The anti-inflammatory effects of tagitinins are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Tagitinins Tagitinins (e.g., Tagitinin C, F) IKK IKK Complex Tagitinins->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocation NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) NFkB_n->Gene_Expression induces Nucleus Nucleus

Caption: Tagitinins inhibit the NF-κB inflammatory signaling pathway.

Conclusion

The available evidence strongly suggests that tagitinins, particularly Tagitinin C, are potent bioactive molecules with significant potential in drug discovery, especially in the areas of oncology, and infectious and inflammatory diseases. The high cytotoxicity of Tagitinin C against various cancer cell lines, coupled with its potent antimalarial and antitrypanosomal activities, underscores its promise. Tagitinin F also demonstrates notable anti-inflammatory properties.

The lack of comprehensive data on this compound highlights a gap in the current research landscape. Future studies should focus on the systematic evaluation of this and other tagitinin derivatives to establish clear structure-activity relationships. Understanding how modifications such as acetylation affect the bioactivity and pharmacokinetic properties of the tagitinin scaffold will be crucial for the development of novel and effective therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

Cross-Validation of Analytical Methods for 1-Acetyltagitinin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is fundamental to research and development in the pharmaceutical and natural products sector. 1-Acetyltagitinin A, a sesquiterpene lactone with potential therapeutic properties, requires robust and reliable analytical methods for its characterization and quantification in various matrices. Cross-validation of different analytical techniques is a critical step to ensure data integrity, consistency, and reliability, particularly when comparing results across different laboratories or during method transfer.

This guide presents a comparative analysis of two common analytical methods applicable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). The experimental data and protocols provided are based on established methodologies for the analysis of similar sesquiterpene lactones and serve as a practical guide for researchers.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the two methods, providing a clear comparison to aid in selecting the most appropriate technique for a given application.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 2500.1 - 100
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 100.9%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.350.04
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 208

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are representative for the analysis of sesquiterpene lactones like this compound.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in less complex sample matrices due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-15 min, 30-75% A; 15-18 min, 75-90% A; 18-20 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 15 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. Plant extracts are prepared by a suitable extraction method (e.g., maceration or sonication with methanol or ethanol) followed by filtration.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for trace-level analysis.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-5 min, 25-85% A; 5-6 min, 85-95% A; 6-8 min, 25% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized using a reference standard.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a further solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects. Dilutions are made to ensure the concentration falls within the linear range of the instrument.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods to ensure the reliability and comparability of the results obtained.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation Study cluster_3 Data Analysis & Conclusion M1 Develop & Optimize Method A (e.g., HPLC-UV) V1 Validate Method A (Linearity, Accuracy, Precision, etc.) M1->V1 M2 Develop & Optimize Method B (e.g., UHPLC-MS/MS) V2 Validate Method B (Linearity, Accuracy, Precision, etc.) M2->V2 S Select a Set of Diverse Samples (Different concentrations & matrices) V1->S V2->S A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Results from Both Methods (e.g., Bland-Altman plot, t-test) A1->C A2->C R Assess Concordance & Bias C->R F Final Conclusion on Method Interchangeability R->F

Caption: A flowchart illustrating the key stages of a cross-validation process for two analytical methods.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. The choice between HPLC-UV and UHPLC-MS/MS will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For regulatory submissions or when high confidence in the data is paramount, cross-validation against a highly specific and sensitive method like UHPLC-MS/MS is strongly recommended.

A Comparative Analysis of 1-Acetyltagitinin A and Parthenolide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Sesquiterpene Lactones with Therapeutic Potential

For researchers and drug development professionals exploring novel therapeutic agents, natural products remain a rich source of inspiration. Among these, sesquiterpene lactones have garnered significant attention for their diverse biological activities. This guide provides a comparative study of two such compounds: 1-Acetyltagitinin A and parthenolide (B1678480), focusing on their chemical structures, sources, and mechanisms of action in anti-inflammatory and anti-cancer pathways. While parthenolide is a well-characterized compound, data on this compound is less abundant, necessitating a comparative analysis based on available information and the activities of related compounds from its source.

Chemical Structure and Source

This compound is a sesquiterpenoid with the molecular formula C21H30O8. It is understood to be an acetylated derivative of Tagitinin A, a compound isolated from plants of the Tithonia genus, notably Tithonia diversifolia. This plant, commonly known as the Mexican sunflower, has been traditionally used in folk medicine for the treatment of various ailments.

Parthenolide , a well-known sesquiterpene lactone of the germacranolide class, is the principal bioactive component of the medicinal herb feverfew (Tanacetum parthenium).[1] Feverfew has a long history of use in traditional medicine for treating conditions like migraines, arthritis, and fever.[2] Parthenolide is found in high concentrations in the flowers and fruits of the plant.[1]

FeatureThis compoundParthenolide
Chemical Class SesquiterpenoidSesquiterpene Lactone (Germacranolide)
Molecular Formula C21H30O8C15H20O3
Primary Source Tithonia diversifolia (Mexican Sunflower)Tanacetum parthenium (Feverfew)

Comparative Biological Activity

A direct comparative study with quantitative data for this compound is challenging due to the limited specific research on this particular compound. However, by examining the known activities of parthenolide and other related compounds from Tithonia diversifolia, we can infer potential areas of interest for future research on this compound.

Anti-Cancer Activity

Parthenolide has demonstrated significant anti-cancer potential against a variety of cancer cell lines. Its cytotoxic effects are well-documented, with specific IC50 values reported in numerous studies.

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[3][4][5]
MCF-7Breast Cancer9.54 ± 0.82[3][4][5]
A549Lung Carcinoma4.3[6]
TE671Medulloblastoma6.5[6]
HT-29Colon Adenocarcinoma7.0[6]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[7]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[7]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[7]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[7]
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Tagitinin CHep-G2Hepatocellular Carcinoma2.0 ± 0.1[8]
Tagitinin CHuh 7Hepatocellular Carcinoma1.2 ± 0.1[8]

The demonstrated cytotoxicity of related compounds from Tithonia diversifolia suggests that this compound may also possess anti-proliferative properties worthy of investigation.

Anti-inflammatory Activity

Parthenolide is renowned for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[9][10] This pathway is a critical regulator of the inflammatory response.

Extracts from Tithonia diversifolia , the source of this compound, have also been shown to possess anti-inflammatory properties. This suggests that the constituent compounds, including this compound, likely contribute to this activity. Further research is needed to isolate the specific effects of this compound and determine its potency and mechanism of action in inflammation.

Mechanism of Action

Parthenolide: A Potent NF-κB Inhibitor

The primary mechanism of action for parthenolide's anti-inflammatory and anti-cancer effects is the inhibition of the NF-κB signaling pathway.[6][9][10][11][12]

  • Inhibition of IKK: Parthenolide directly targets and inhibits the IκB kinase (IKK) complex.[4][11]

  • Prevention of IκBα Degradation: By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6][11]

  • Sequestration of NF-κB: With IκBα remaining intact, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus.[6][11]

  • Downregulation of Pro-inflammatory and Pro-survival Genes: The inhibition of NF-κB nuclear translocation prevents the transcription of numerous target genes involved in inflammation (e.g., cytokines, chemokines, COX-2) and cell survival (e.g., Bcl-2).[7][13]

This targeted inhibition of a key inflammatory and survival pathway underscores the therapeutic potential of parthenolide.

Parthenolide_NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription Parthenolide Parthenolide Parthenolide->IKK

Parthenolide's inhibition of the NF-κB signaling pathway.
Apoptosis Induction by Parthenolide

Parthenolide also induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms:

  • Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins such as Bax.[3][13]

  • Caspase Activation: Parthenolide treatment leads to the activation of caspases, key executioner enzymes in the apoptotic cascade, including caspase-3, -8, and -9.[3][13][14]

  • PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][14]

  • Induction of p53: In some cancer cell lines, parthenolide has been shown to upregulate the tumor suppressor protein p53.[3][5]

  • Generation of Reactive Oxygen Species (ROS): Parthenolide can increase intracellular ROS levels, leading to oxidative stress and triggering apoptosis.[5]

Parthenolide_Apoptosis_Pathway Parthenolide Parthenolide Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Parthenolide->Bcl2 Bax Bax (Pro-apoptotic) Parthenolide->Bax Caspase8 Caspase-8 Parthenolide->Caspase8 p53 p53 Parthenolide->p53 ROS ROS Parthenolide->ROS Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax ROS->Mitochondria

Mechanisms of parthenolide-induced apoptosis.
Potential Mechanism of this compound

Given that extracts of Tithonia diversifolia have shown anti-inflammatory and anti-cancer activities, it is plausible that this compound shares similar mechanisms with other sesquiterpenoids. The presence of reactive functional groups in its presumed structure (based on Tagitinin A) suggests that it might also interact with biological nucleophiles, a common mechanism for this class of compounds. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for assessing the biological activities of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or parthenolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals F->G H Measure absorbance at 570nm G->H I Calculate IC50 value H->I

Workflow for the MTT cell viability assay.
NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the inhibitory effect of the compound on NF-κB activity.

Conclusion and Future Directions

Parthenolide stands out as a well-characterized natural product with significant potential as an anti-inflammatory and anti-cancer agent, primarily through its potent inhibition of the NF-κB pathway. In contrast, this compound remains a largely unexplored compound.

Based on the biological activities of other sesquiterpenoids isolated from Tithonia diversifolia, it is highly probable that this compound also possesses valuable anti-inflammatory and cytotoxic properties.

Future research should focus on:

  • Isolation and Structural Elucidation: Definitive isolation and complete structural characterization of this compound are crucial first steps.

  • In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Anti-inflammatory Assays: Evaluation of its effects on inflammatory markers and pathways, particularly its potential to inhibit NF-κB.

  • Direct Comparative Studies: Once sufficient data on this compound is available, direct head-to-head comparative studies with parthenolide will be essential to understand their relative potencies and therapeutic potential.

This comparative guide highlights the current state of knowledge on this compound and parthenolide and provides a framework for future investigations that could unlock the full therapeutic potential of these promising natural compounds.

References

Validating the Mechanism of Action of 1-Acetyltagitinin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 1-Acetyltagitinin A, a member of the sesquiterpene lactone class of natural products. Drawing on experimental data from related compounds and established methodologies, this document outlines the key signaling pathways likely affected by this compound and offers a framework for its experimental validation. While specific quantitative data for this compound is limited in the current literature, this guide leverages data from the closely related compound, Tagitinin C, and other sesquiterpene lactones to provide a valuable resource for researchers.

Introduction to this compound and Sesquiterpene Lactones

This compound belongs to the large family of sesquiterpene lactones, which are naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anticancer effects. These compounds are characterized by a 15-carbon skeleton and a lactone ring. Their mechanism of action is often attributed to the presence of reactive chemical groups, such as α,β-unsaturated carbonyls, which can interact with cellular nucleophiles, thereby modulating the function of key signaling proteins.

Putative Mechanism of Action: Targeting Key Signaling Pathways

Based on studies of structurally similar sesquiterpene lactones, the primary mechanisms of action of this compound are hypothesized to involve the modulation of critical cellular signaling pathways implicated in cancer and inflammation: the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Sesquiterpene lactones are known to inhibit NF-κB signaling, and it is highly probable that this compound shares this activity.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB_NFkB IkB NF-kB IKK->IkB_NFkB Phosphorylation IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB->NF-kB IkB Degradation 1-Acetyltagitinin_A 1-Acetyltagitinin_A 1-Acetyltagitinin_A->IKK Inhibition 1-Acetyltagitinin_A->NF-kB Inhibition of Translocation Gene_Transcription Gene_Transcription NF-kB_n->Gene_Transcription Binds to DNA Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene_Transcription->Inflammation, Proliferation, Survival

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often hyperactivated in cancer. It plays a crucial role in promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation is a key therapeutic strategy, and some sesquiterpene lactones have been shown to possess this activity.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization 1-Acetyltagitinin_A 1-Acetyltagitinin_A 1-Acetyltagitinin_A->JAK Inhibition 1-Acetyltagitinin_A->STAT3 Inhibition of Phosphorylation Gene_Transcription Gene_Transcription p-STAT3_dimer->Gene_Transcription Translocation & Binds to DNA Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene_Transcription->Proliferation, Survival, Angiogenesis

Figure 2: Proposed inhibition of the STAT3 signaling pathway by this compound.

Comparative Performance Data

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Tagitinin C HepG2Hepatocellular Carcinoma2.0 ± 0.1[1]
Tagitinin C Huh7Hepatocellular Carcinoma1.2 ± 0.1[1]
Parthenolide C2C12 (murine myoblast)-4.7 - 5.6 µM[2]
Ivalin C2C12 (murine myoblast)-2.7 - 3.3 µM[2]

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

Experimental_Workflow Start Hypothesis: This compound has anti-cancer/anti-inflammatory activity Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity NFkB NF-kB Activity Assay (Reporter Assay) Start->NFkB STAT3 STAT3 Phosphorylation (Western Blot) Start->STAT3 Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis NFkB->DataAnalysis STAT3->DataAnalysis Conclusion Validate Mechanism of Action DataAnalysis->Conclusion

Figure 3: Experimental workflow for validating the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, Huh7, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • 96-well plates

  • This compound stock solution

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).

Western Blot for STAT3 Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of STAT3.

Materials:

  • Cancer cell lines known to have active STAT3 signaling

  • 6-well plates

  • This compound stock solution

  • STAT3 activator (e.g., IL-6 or EGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound for the desired time.

  • Stimulate cells with a STAT3 activator for 15-30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence system.

  • Quantify band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

Conclusion

The validation of this compound's mechanism of action is a critical step in its development as a potential therapeutic agent. The experimental framework provided in this guide, focusing on its effects on cell viability, apoptosis, cell cycle, and the NF-κB and STAT3 signaling pathways, will enable researchers to systematically investigate its biological activity. While direct comparative data is currently lacking, the information on related sesquiterpene lactones strongly suggests that this compound holds promise as a modulator of these key oncogenic pathways. Further research is warranted to elucidate its precise molecular targets and to generate the quantitative data necessary for a comprehensive comparison with existing therapies.

References

In Vivo Efficacy of Tagitinin C Versus Sorafenib in Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the natural product 1-Acetyltagitinin A, here focused on its active derivative Tagitinin C, against the standard-of-care drug, Sorafenib (B1663141), for the treatment of Hepatocellular Carcinoma (HCC). The information is based on preclinical data from xenograft mouse models.

Executive Summary

Tagitinin C, a sesquiterpene lactone, has demonstrated significant antitumor and anti-metastatic activity in preclinical models of human hepatocellular carcinoma.[1] Sorafenib, a multi-kinase inhibitor, is an established first-line therapy for advanced HCC, known to inhibit tumor cell proliferation and angiogenesis.[2][3][4][5] This guide presents a side-by-side comparison of their in vivo performance, mechanisms of action, and the experimental protocols used to generate the supporting data.

Quantitative Data Comparison

The following table summarizes the quantitative data from in vivo studies of Tagitinin C and Sorafenib in HCC xenograft models.

ParameterTagitinin CSorafenib
Animal Model Athymic nude mice with HepG-2 and Huh 7 cell xenografts[6]Athymic nude mice with various HCC cell line xenografts (e.g., HepG2, Huh-7)[3][7][8]
Dosage 15 µ g/mouse/day [9]10 - 40 mg/kg/day[10][11]
Route of Administration IntraperitonealOral[10]
Treatment Duration 25 daysVaried (e.g., 7 weeks)[8]
Reported Efficacy Reduced tumorigenicity of Hep-G2 and Huh 7 cell xenografts[1]Significant tumor growth inhibition in multiple HCC xenograft models[3][12][10]
Key Outcomes Inhibition of tumor proliferation, migration, and metastasis[1][5]Decreased microvessel density, increased tumor cell apoptosis[3]

Mechanism of Action

Tagitinin C

Tagitinin C exhibits its anticancer effects through multiple pathways. It is known to induce apoptosis (programmed cell death) in cancer cells, evidenced by the activation of caspases 3 and 8.[1][9] Furthermore, it can inhibit cancer cell proliferation and metastasis, potentially by increasing the expression of the p53 tumor suppressor protein and reducing the expression of vascular endothelial growth factor (VEGF).[1] The anti-metastatic effect may also be mediated through the inhibition of matrix metalloproteinases (MMPs) like MMP2 and MMP9.[1]

Tagitinin_C_Pathway cluster_cell Hepatocellular Carcinoma Cell Tagitinin_C Tagitinin C p53 p53 Expression Tagitinin_C->p53 Caspases Caspase 3/8 Activation Tagitinin_C->Caspases VEGF VEGF Expression Tagitinin_C->VEGF Inhibits MMPs MMP2/MMP9 Activity Tagitinin_C->MMPs Inhibits Proliferation Cell Proliferation p53->Proliferation Inhibits Apoptosis Apoptosis Caspases->Apoptosis Metastasis Metastasis VEGF->Metastasis MMPs->Metastasis

Mechanism of Action of Tagitinin C in HCC.
Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.[3] It inhibits the RAF/MEK/ERK signaling cascade, which is crucial for cancer cell proliferation.[2][5] Additionally, Sorafenib targets receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor (PDGFR), thereby inhibiting tumor angiogenesis and blood supply.[2][3]

Sorafenib_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Sorafenib Sorafenib RAF RAF Kinase Sorafenib->RAF Inhibits VEGFR VEGFR Sorafenib->VEGFR Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Tagitinin_C_Workflow start Start: HCC Cell Culture (HepG-2 and Huh 7) injection Subcutaneous Injection of Cells into Athymic Nude Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation: Tagitinin C (15 µg/mouse/day, i.p.) or Vehicle Control tumor_growth->treatment monitoring Continued Tumor Growth and Animal Health Monitoring treatment->monitoring endpoint Endpoint: Day 25 Tumor Excision and Analysis monitoring->endpoint analysis Analysis: Tumorigenicity Assessment endpoint->analysis end End analysis->end Sorafenib_Workflow start Start: HCC Cell Culture (e.g., HepG2, Huh-7) injection Orthotopic or Subcutaneous Injection of Cells into Mice start->injection tumor_establishment Tumor Establishment (e.g., ~100 mm³ volume) injection->tumor_establishment treatment Treatment Initiation: Sorafenib (e.g., 30 mg/kg/day, p.o.) or Vehicle Control tumor_establishment->treatment monitoring Tumor Volume Measurement and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Pre-defined Tumor Size or Treatment Duration monitoring->endpoint analysis Analysis: Tumor Growth Inhibition, Survival Analysis, Biomarker Assessment endpoint->analysis end End analysis->end

References

Reproducibility of Published Findings on 1-Acetyltagitinin A: A Comparative Analysis of Related Sesquiterpene Lactones from Tithonia diversifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct research on the biological activities and the reproducibility of findings for the sesquiterpene lactone 1-Acetyltagitinin A , isolated from Tithonia diversifolia, is exceptionally limited in publicly accessible scientific literature. The foundational research reportedly published in the mid-1970s remains largely unavailable, precluding a direct assessment of the reproducibility of its initial bioactivity claims. This guide, therefore, provides a comparative analysis of the well-documented biological activities of its closely related structural analogs, Tagitinin A and Tagitinin C , also isolated from Tithonia diversifolia. By examining the experimental data and methodologies for these compounds, we aim to provide a valuable resource for researchers interested in this class of natural products and to infer the potential biological profile of this compound. The available evidence for Tagitinin A and C demonstrates significant anti-inflammatory and cytotoxic (anticancer) properties, with multiple studies providing reproducible data.

Introduction to Tagitinins (B1237875) from Tithonia diversifolia

Tithonia diversifolia, commonly known as the Mexican sunflower, is a source of various bioactive sesquiterpene lactones. Among these, the tagitinins, including this compound, Tagitinin A, and Tagitinin C, have garnered scientific interest for their potential therapeutic applications. These compounds share a common germacranolide skeletal framework, and their biological activities are often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological macromolecules. Due to the scarcity of data on this compound, this guide will focus on the extensively studied Tagitinin A and C as benchmarks for this compound class.

Comparative Analysis of Biological Activities

The primary reported biological activities for tagitinins are their anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data for Tagitinin A and Tagitinin C.

Table 1: Comparative Cytotoxic Activity of Tagitinin A and C
CompoundCell LineAssayIC₅₀ (µg/mL)Reference
Tagitinin C Hep-G2 (Hepatocellular Carcinoma)MTT Assay2.0 ± 0.1[1]
Tagitinin C Huh 7 (Hepatocellular Carcinoma)MTT Assay1.2 ± 0.1[1]
Tagitinin C HTC-116 (Colon Carcinoma)Not Specified0.706[2]
Tagitinin C Trypanosoma brucei (TC221)Not Specified0.0042[3]
Tagitinin A Trypanosoma brucei (TC221)Not SpecifiedNot specified as highly active, but less than Tagitinin C[3]
Tagitinin A Callosobruchus maculatus (Cowpea beetle)Mortality AssayToxic[4]
Table 2: Comparative Anti-inflammatory Activity of Tagitinins
CompoundModelKey FindingsReference
Tagitinin A, C, F LPS-stimulated human neutrophilsDecreased production of IL-6, CXCL8, and TNF-α.
Tagitinin C Carrageenan-induced paw edema in ratsMethanol (B129727) extract containing tagitinins showed dose-dependent inhibition.[5]
T. diversifolia extract Inhibition of cytokine and NO production, and leukocyte migrationThe extract demonstrated anti-inflammatory activity.[6]

Experimental Protocols

Isolation of Tagitinins from Tithonia diversifolia

A general procedure for the isolation of tagitinins involves the extraction of the aerial parts of Tithonia diversifolia with a solvent such as methanol or ether. This is followed by a bioassay-guided fractionation process, typically using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC) to isolate the individual compounds. The structure of the isolated compounds is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., Hep-G2, Huh 7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Tagitinin C) for a specified period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[1]

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar rats are typically used for this model.

  • Compound Administration: The test compound or extract is administered orally or intraperitoneally at various doses.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.

  • Edema Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of tagitinins are believed to be mediated through the modulation of key signaling pathways.

Anti-inflammatory Pathway

Tagitinins, like other sesquiterpene lactones, are known to inhibit the pro-inflammatory transcription factor NF-κB. This inhibition is thought to occur via the alkylation of cysteine residues in the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes Transcription Tagitinins Tagitinins Tagitinins->NFkB Inhibition of p65 subunit

Caption: NF-κB signaling pathway and the inhibitory action of tagitinins.

Cytotoxicity and Apoptosis Pathway

The cytotoxic effects of tagitinins are often linked to the induction of apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The α-methylene-γ-lactone moiety is a key structural feature that can react with cellular nucleophiles, leading to cellular stress and the activation of apoptotic cascades.

G Tagitinins Tagitinins Cellular_Stress Cellular Stress (e.g., ROS production) Tagitinins->Cellular_Stress Death_Receptors Death Receptors (e.g., Fas, TNFR) Tagitinins->Death_Receptors Potential interaction Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase8->Caspase3 Activation

Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by tagitinins.

Alternatives to this compound

Given the limited data on this compound, researchers interested in this class of compounds for anticancer or anti-inflammatory drug discovery have several well-characterized alternatives:

  • Tagitinin C: As highlighted in this guide, Tagitinin C has demonstrated potent cytotoxic and anti-inflammatory activities in multiple studies. Its biological effects are relatively well-documented, making it a suitable candidate for further investigation.

  • Other Sesquiterpene Lactones: A vast number of sesquiterpene lactones with promising biological activities have been isolated from various plant sources. Compounds like parthenolide, artemisinin, and their derivatives have been extensively studied and some have even progressed to clinical trials.

  • Synthetic Analogs: The chemical scaffold of tagitinins can be used as a template for the synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While the reproducibility of findings specifically for this compound cannot be directly assessed due to the lack of accessible primary literature, the available data on its close analogs, Tagitinin A and C, suggest that sesquiterpene lactones from Tithonia diversifolia are a promising source of bioactive compounds with reproducible anti-inflammatory and cytotoxic properties. The consistency of findings for Tagitinin C across different studies and biological assays indicates a robust biological activity profile. Future research should focus on the re-isolation and comprehensive biological evaluation of this compound to validate its initial findings and to fully understand its therapeutic potential in comparison to other tagitinins. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to inform their own studies in this area.

References

Validating Protein Targets of 1-Acetyltagitinin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the protein targets of 1-Acetyltagitinin A, a sesquiterpene lactone with therapeutic potential. While the specific protein interactors of this compound are not yet fully elucidated, this document outlines established methodologies for target validation, drawing comparisons from structurally similar and well-studied sesquiterpene lactones such as parthenolide (B1678480) and helenalin (B1673037).

Introduction to this compound and its Potential Mechanism of Action

This compound is a natural product belonging to the sesquiterpene lactone class, compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Many sesquiterpene lactones possess an α,β-unsaturated carbonyl group, which can act as a Michael acceptor, enabling them to form covalent bonds with nucleophilic residues, particularly cysteine, on their protein targets.[1][3] This covalent modification can alter the protein's function, leading to the observed biological effects.

Given the reactivity of its chemical structure, it is hypothesized that this compound shares a similar mechanism of action with other sesquiterpene lactones. Prominent molecular targets for this class of compounds include key regulators of inflammatory and cancer signaling pathways.

Hypothetical Protein Targets for this compound

Based on the known targets of related sesquiterpene lactones, the following proteins are proposed as high-priority candidates for validation as targets of this compound:

  • NF-κB p65 subunit (RelA): A central transcription factor in the inflammatory response. Many sesquiterpene lactones, including helenalin, have been shown to directly alkylate the p65 subunit, thereby inhibiting NF-κB activity.[4][5]

  • IκB Kinase β (IKKβ): A critical kinase in the canonical NF-κB signaling pathway. Parthenolide has been demonstrated to directly bind to and inhibit IKKβ.[6]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival. Parthenolide has been shown to covalently modify and inhibit FAK in breast cancer cells.[7][8]

  • Thioredoxin Reductase (TrxR): A key enzyme in the cellular antioxidant system. Parthenolide is known to target and inhibit TrxR, leading to increased oxidative stress in cancer cells.[9]

  • Tubulin: A major component of the cytoskeleton. Some sesquiterpene lactones, like cynaropicrin (B1669659), have been found to interact with tubulin.[10][11]

Comparative Experimental Approaches for Target Validation

Validating the direct interaction between this compound and its putative protein targets is crucial. This section compares three widely used experimental approaches: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Purification-Mass Spectrometry (AP-MS).

Data Presentation: Comparison of Target Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[10]Ligand binding protects the target protein from proteolytic degradation.A tagged version of the drug is used to pull down interacting proteins.
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[10]Typically performed in cell lysates.Performed in cell lysates.
Drug Modification No modification of the drug is required.No modification of the drug is required.Requires chemical modification of the drug to attach an affinity tag (e.g., biotin).
Throughput Can be adapted for high-throughput screening.Moderate throughput.Lower throughput, often used for initial discovery.
Data Output Thermal shift (ΔTm) and Isothermal Dose-Response curves.Differential protein band intensity on SDS-PAGE or quantitative mass spectrometry.Identification and quantification of pulled-down proteins by mass spectrometry.
Confirmation Provides strong evidence of direct target engagement in a physiological context.Infers direct binding through protection from degradation.Identifies potential binders, but may include indirect interactors.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture target cells to 80-90% confluency. Treat cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Drug Incubation: Incubate aliquots of the cell lysate with this compound at various concentrations or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial protein digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE and analyze the abundance of the putative target protein by Western blotting.

  • Data Analysis: An increased intensity of the protein band in the drug-treated samples compared to the control indicates that this compound binding has protected the protein from proteolytic degradation.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Synthesis of Affinity Probe: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker, ensuring the modification does not disrupt its biological activity.

  • Lysate Incubation: Incubate the cell lysate with the biotinylated this compound probe. Include a control incubation with an excess of the non-biotinylated this compound to identify non-specific binders.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the sample incubated with the probe compared to the control are considered potential targets.

Mandatory Visualizations

G cluster_0 This compound Target Validation Workflow start Hypothesize Potential Targets (e.g., NF-kB p65, IKKb) cetca CETSA start->cetca darts DARTS start->darts apms AP-MS start->apms validation Target Validation cetca->validation darts->validation apms->validation downstream Downstream Functional Assays validation->downstream

Caption: A workflow for the validation of this compound protein targets.

G cluster_NFkB NF-kB Signaling Pathway TNFa TNF-a TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus translocates gene Gene Expression (Inflammation) nucleus->gene A1A This compound A1A->IKK inhibits A1A->NFkB inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Safety Operating Guide

Navigating the Disposal of 1-Acetyltagitinin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

The fundamental principle for the disposal of 1-Acetyltagitinin A is to treat it as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4] All materials contaminated with this compound, including the pure compound, solutions, and consumables like pipette tips and vials, must be segregated for chemical waste disposal.[1]

Hazard Profile and Data Presentation

Due to the lack of a specific SDS for this compound, the hazard classifications of structurally similar sesquiterpene lactones and related compounds serve as a valuable reference for safe handling and disposal procedures. This data underscores the importance of treating this compound with caution.

Compound/ClassHazard ClassificationSignal WordKey Hazard StatementsCitation
Sesquiterpene Lactone MixAcute Toxicity, Oral (Category 4)WarningHarmful if swallowed.[5]
Artemisinin (Sesquiterpene Lactone)Not specified, but general chemical hazards apply.Not specifiedAvoid all personal contact, including inhalation.[6]
General Flammable Liquid (proxy)Flammable liquids (Category 3)DangerFlammable liquid and vapor.
General Toxic Solid (proxy)Toxic solids, organic, n.o.s.DangerToxic if swallowed, in contact with skin, or if inhaled.[7]

Experimental Protocols: A Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound, based on general guidelines for laboratory chemical waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Always wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A lab coat should be worn to protect from potential splashes.[6]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Segregation and Containerization:

  • Identify Waste: Identify all waste streams containing this compound. This includes unused compounds, solutions, and contaminated labware.[1]

  • Select Appropriate Containers: Use a designated, chemically resistant hazardous waste container. Glass or polyethylene (B3416737) containers are generally suitable.[3][6] The container must have a secure, leak-proof lid.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][2]

3. Waste Storage and Transfer:

  • Transfer: Carefully transfer the waste into the designated container, using a funnel to prevent spills.[2]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[1][6] This area should be clearly marked for hazardous waste storage.

4. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide Information: Furnish the waste disposal contractor with all available information about the compound and its known hazards.

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound can be visualized in the following workflow diagram.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Pure compound, solutions, contaminated materials) B->C D Select & Label Compatible Hazardous Waste Container C->D E Transfer Waste to Container in a Fume Hood D->E F Securely Seal the Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I End: Proper Disposal by Authorized Personnel H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.